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  • Product: (S)-2-Amino-4-phenyl-pentanoic acid
  • CAS: 1212477-06-9

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Dynamics, Synthesis, and Applications of (S)-2-Amino-4-phenylpentanoic Acid in Drug Development

Executive Summary The incorporation of non-natural amino acids (NNAAs) into peptide sequences and small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. (S)-2-Amino-4-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural amino acids (NNAAs) into peptide sequences and small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. (S)-2-Amino-4-phenylpentanoic acid (CAS: 1249487-76-0) is a highly specialized, chiral building block designed to introduce distinct steric and lipophilic properties into therapeutic compounds. By substituting natural aliphatic residues (such as leucine) with this phenyl-substituted analog, drug developers can significantly enhance target binding affinity, improve membrane permeability, and confer resistance against proteolytic degradation. This technical guide details the physicochemical profiling, scalable synthetic methodologies, and self-validating protocols required to utilize this compound in advanced drug development.

Molecular Architecture and Physicochemical Profiling

(S)-2-Amino-4-phenylpentanoic acid features a pentanoic acid backbone with an amino group at the C2 (alpha) position and a phenyl ring at the C4 position. The molecule possesses two chiral centers (C2 and C4). The (S)-configuration at the alpha-carbon classifies it as an L-amino acid analog, which is critical for its recognition by biological targets and integration into peptidomimetics.

The presence of the bulky, electron-rich phenyl group on a flexible alkyl chain allows the side chain to adopt multiple conformations, enabling it to probe deep hydrophobic pockets in G-protein-coupled receptors (GPCRs) and enzyme active sites.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, critical for predicting its pharmacokinetic behavior and formulation requirements [2, 3].

PropertyValueSource
IUPAC Name (2S)-2-amino-4-phenylpentanoic acidPubChem [2]
CAS Registry Number 1249487-76-0Echemi [3]
Molecular Formula C₁₁H₁₅NO₂PubChem [2]
Molecular Weight 193.24 g/mol PubChem [2]
Exact Mass 193.11028 DaEchemi[3]
Predicted Density 1.128 ± 0.06 g/cm³Echemi [3]
Predicted Boiling Point 324.5 ± 35.0 °CEchemi [3]
Topological Polar Surface Area (TPSA) 63.3 ŲEchemi [3]
Rotatable Bonds 4PubChem [2]

Rationale for Drug Development: The Pharmacophore Advantage

The strategic replacement of natural amino acids with (S)-2-amino-4-phenylpentanoic acid serves two primary mechanistic functions:

  • Proteolytic Shielding: Endopeptidases and exopeptidases recognize specific natural side chains. The unnatural steric bulk of the C4-phenyl group creates a steric clash within the protease active site, drastically increasing the plasma half-life of the peptide therapeutic.

  • Enhanced Lipophilic Interactions: With a TPSA of 63.3 Ų and a highly lipophilic side chain, this NNAA improves the overall membrane permeability of the peptide, facilitating better cellular uptake and optimizing the compound's partition coefficient (LogP).

Scalable Synthetic Methodologies and Chiral Resolution

Synthesizing enantiomerically pure (S)-2-amino-4-phenylpentanoic acid requires a robust, scalable approach. The most industrially viable route involves a modified Strecker synthesis to generate a racemic intermediate, followed by highly specific enzymatic resolution [1].

G A 4-Phenyl-2-pentanone (Starting Material) B Modified Strecker Reaction NaCN, NH4Cl, NH3, MeOH A->B C 2-Amino-4-phenylpentanenitrile (Intermediate) B->C D Acidic Hydrolysis H2SO4, 100-110 °C C->D E rac-2-Amino-4-phenylpentanoic acid (Racemic Mixture) D->E E2 N-Acetylation Ac2O, NaOH E->E2 E3 rac-N-Acetyl-2-amino-4-phenylpentanoic acid E2->E3 F Enzymatic Resolution L-Aminoacylase (pH 7.0) E3->F G (S)-2-Amino-4-phenylpentanoic acid (Target L-Isomer) F->G Selective Hydrolysis H (R)-N-Acetyl-2-amino-4-phenylpentanoic acid (Retained Byproduct) F->H Unreacted Enantiomer

Fig 1: Synthetic workflow and enzymatic chiral resolution of (S)-2-amino-4-phenylpentanoic acid.

Protocol: Synthesis and Enzymatic Resolution

This methodology is engineered as a self-validating system, incorporating in-process controls (IPCs) to ensure causality and analytical integrity at every phase [1].

Phase 1: Modified Strecker Synthesis of the Nitrile Intermediate

  • Causality: Methanol acts as a co-solvent to solubilize the hydrophobic 4-phenyl-2-pentanone, while ammonia rapidly forms the imine intermediate required for subsequent cyanide attack. Low temperatures prevent the formation of unwanted side products.

  • Procedure:

    • In a jacketed reactor, combine 5.0 L of methanol and 2.0 L of 28-30% aqueous ammonia. Cool to 0–5 °C.

    • Dissolve 0.54 kg of sodium cyanide and 0.64 kg of ammonium chloride in 5.0 L of deionized water. Slowly add this to the reactor over 1.5 hours, maintaining the internal temperature below 10 °C.

    • Add 1.62 kg of 4-phenyl-2-pentanone dropwise over 2 hours.

    • IPC (Self-Validation): Monitor via GC-MS. Proceed only when the ketone peak area is <1%, ensuring complete conversion and preventing downstream contamination.

Phase 2: Acidic Hydrolysis to Racemic Amino Acid

  • Causality: Sulfuric acid is utilized over hydrochloric acid to prevent volatile loss of the acid catalyst at the high temperatures required to fully hydrolyze the nitrile to a carboxylic acid.

  • Procedure:

    • Carefully add 3.33 kg of 98% H₂SO₄ to 5.0 L of deionized water with vigorous cooling.

    • Add the crude 2-amino-4-phenylpentanenitrile.

    • Heat the mixture to 100–110 °C and reflux for 12 hours.

    • Cool to room temperature and adjust the pH to the isoelectric point (~pH 6.0) using 50% NaOH to precipitate the racemic amino acid. Filter and dry.

Phase 3: N-Acetylation

  • Causality: Acylase enzymes specifically recognize the N-acetylated forms of amino acids. Acetylating the racemic mixture is a prerequisite for enzymatic chiral resolution.

  • Procedure:

    • Suspend the racemic amino acid in an aqueous NaOH solution (pH 10).

    • Add acetic anhydride dropwise while maintaining the pH at 9-10 using NaOH.

    • Acidify to pH 2 with HCl to precipitate rac-N-acetyl-2-amino-4-phenylpentanoic acid. Filter and dry.

Phase 4: Enzymatic Resolution and Isolation

  • Causality: L-Aminoacylase (Acylase I) is highly stereoselective. Due to the spatial constraints of its active site, it exclusively hydrolyzes the amide bond of the (S)-enantiomer, yielding the free (S)-amino acid, while the (R)-isomer remains acetylated and highly soluble.

  • Procedure:

    • Dissolve the rac-N-acetyl derivative in a phosphate buffer (pH 7.0).

    • Add L-Aminoacylase and incubate at 37 °C for 48 hours.

    • IPC (Self-Validation): Monitor the reaction via HPLC until exactly 50% of the starting material is consumed.

    • Acidify the mixture to pH 5.0 and heat to 60 °C to denature the enzyme. Filter the protein precipitate.

    • Pass the filtrate through a strongly acidic cation-exchange resin (e.g., Dowex 50W). The free (S)-2-amino-4-phenylpentanoic acid binds to the resin, while the unreacted (R)-N-acetyl derivative washes through.

    • Elute the target (S)-amino acid using 1M aqueous ammonia. Lyophilize the eluate to obtain the pure product.

Analytical Validation and Quality Control

To validate the success of the enzymatic resolution and ensure the compound is suitable for solid-phase peptide synthesis (SPPS), the final product must undergo rigorous quality control.

  • Chiral Purity Validation: Dissolve 1 mg of the isolated (S)-amino acid in a hexane/isopropanol mobile phase. Analyze using a Chiralcel OD-H column (or equivalent). The complete absence of the (R)-enantiomer peak validates the enzymatic resolution efficiency, confirming an enantiomeric excess (ee) of >99%.

  • Structural Confirmation: Perform ¹H-NMR and ¹³C-NMR in D₂O/NaOD to verify the integrity of the pentanoic backbone and the C4-phenyl substitution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3405173, 2-amino-4-phenyl-pentanoic Acid." PubChem, 2026. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-4-phenyl-pentanoic Acid

Introduction: The Significance of (S)-2-Amino-4-phenyl-pentanoic Acid in Modern Drug Discovery (S)-2-Amino-4-phenyl-pentanoic acid, a non-proteinogenic amino acid, has emerged as a crucial chiral building block in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (S)-2-Amino-4-phenyl-pentanoic Acid in Modern Drug Discovery

(S)-2-Amino-4-phenyl-pentanoic acid, a non-proteinogenic amino acid, has emerged as a crucial chiral building block in the synthesis of contemporary pharmaceuticals. Its unique structural motif, featuring a stereogenic center and a phenylpentyl side chain, imparts desirable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. The precise stereochemical control during its synthesis is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) are often contingent on a single enantiomer. This guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure (S)-2-Amino-4-phenyl-pentanoic acid, offering researchers and drug development professionals a detailed technical resource for its preparation. We will delve into the core strategies of asymmetric synthesis, enzymatic resolution, and classical resolution, critically evaluating the merits and challenges of each approach.

Part 1: Asymmetric Synthesis – Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and often most efficient route to enantiomerically pure compounds by introducing the desired chirality during the reaction sequence, rather than separating it from a racemic mixture.

Chiral Auxiliary-Mediated Asymmetric Alkylation: The Evans Approach

The use of chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, is a cornerstone of modern asymmetric synthesis.[1] The Evans asymmetric alkylation, employing oxazolidinone auxiliaries, provides a robust and predictable method for the synthesis of α-substituted carboxylic acids, including non-proteinogenic amino acids.[2][3][4]

Causality Behind Experimental Choices: The bulky substituent on the oxazolidinone, typically derived from a readily available chiral amino alcohol like valinol or phenylalaninol, effectively shields one face of the enolate formed upon deprotonation.[5][6] This steric hindrance directs the incoming electrophile to the opposite face, leading to a highly diastereoselective alkylation. The choice of base and reaction conditions is critical to ensure the formation of the Z-enolate, which is key to the high levels of stereocontrol observed in these reactions.

Workflow Diagram:

Evans_Alkylation cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage chiral_aux Chiral Oxazolidinone (e.g., from Valinol) n_acyl N-Acyl Oxazolidinone chiral_aux->n_acyl Base (e.g., n-BuLi) acyl_chloride Propionyl Chloride acyl_chloride->n_acyl enolate Lithium Enolate n_acyl->enolate LDA, THF, -78 °C alkylated_product Alkylated N-Acyl Oxazolidinone enolate->alkylated_product alkylating_agent Benzyl Bromide Derivative (e.g., 1-bromo-2-phenylethane) alkylating_agent->alkylated_product final_product (S)-2-Amino-4-phenyl-pentanoic acid alkylated_product->final_product 1. LiOH, H2O2 2. Acid workup

Caption: Evans asymmetric alkylation workflow for amino acid synthesis.

Experimental Protocol: Evans Asymmetric Alkylation

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes, then add 3-phenylpropanoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO4, and concentrated. Purify the N-acyl oxazolidinone by flash chromatography.

  • Asymmetric Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add 1-bromo-2-phenylethane (1.2 eq) and stir at -78 °C for 2 hours, then allow to warm to -40 °C over 4 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Combine the organic layers, dry over MgSO4, and concentrate to yield the crude alkylated product. The diastereomeric ratio can be determined by 1H NMR or chiral HPLC analysis.

  • Auxiliary Cleavage: Dissolve the alkylated N-acyl oxazolidinone in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H2O2) (4.0 eq) and stir at room temperature for 12 hours. Quench with aqueous Na2SO3. Acidify the aqueous layer with HCl and extract with ethyl acetate to obtain the crude (S)-2-Amino-4-phenyl-pentanoic acid. Further purification can be achieved by recrystallization.

Part 2: Enzymatic Pathways – Harnessing Nature's Catalysts

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These reactions are typically performed in aqueous media under mild conditions, minimizing waste and avoiding harsh reagents.

The Hydantoinase Process: A Dynamic Kinetic Resolution

The hydantoinase process is a powerful enzymatic method for the production of enantiomerically pure α-amino acids from racemic 5-monosubstituted hydantoins.[7] This process often operates as a dynamic kinetic resolution, where the unreacted hydantoin enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired amino acid enantiomer.[8] A similar approach has been successfully applied to the synthesis of the closely related (S)-2-amino-4-phenylbutanoic acid.[9]

Causality Behind Experimental Choices: The process relies on a cascade of three enzymes: a hydantoinase, a hydantoin racemase, and an N-carbamoyl-amino acid amidohydrolase (carbamoylase). The hydantoinase enantioselectively hydrolyzes one enantiomer of the racemic hydantoin to the corresponding N-carbamoyl-amino acid. The hydantoin racemase continuously converts the unreacted hydantoin enantiomer to the reactive one. Finally, the carbamoylase hydrolyzes the N-carbamoyl-amino acid to the desired free amino acid. The choice of microorganisms expressing these enzymes is crucial for high activity and selectivity.

Workflow Diagram:

Hydantoinase_Process cluster_0 Step 1: Hydantoin Synthesis cluster_1 Step 2: Enzymatic Resolution ketone 4-Phenyl-2-pentanone rac_hydantoin Racemic 5-(3-phenylbutyl)hydantoin ketone->rac_hydantoin reagents KCN, (NH4)2CO3 reagents->rac_hydantoin s_hydantoin (S)-5-(3-phenylbutyl)hydantoin rac_hydantoin->s_hydantoin r_hydantoin (R)-5-(3-phenylbutyl)hydantoin rac_hydantoin->r_hydantoin n_carbamoyl N-carbamoyl-(S)-amino acid s_hydantoin->n_carbamoyl Hydantoinase r_hydantoin->s_hydantoin Hydantoin Racemase s_amino_acid (S)-2-Amino-4-phenyl-pentanoic acid n_carbamoyl->s_amino_acid Carbamoylase

Caption: Hydantoinase process for the synthesis of (S)-amino acids.

Experimental Protocol: Hydantoinase Process

  • Synthesis of Racemic 5-(3-phenylbutyl)hydantoin: In a sealed vessel, combine 4-phenyl-2-pentanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water. Heat the mixture at 60-70 °C for 24 hours. Cool the reaction mixture, and collect the precipitated racemic hydantoin by filtration. Wash with cold water and dry.

  • Enzymatic Hydrolysis: Prepare a suspension of whole cells of a suitable microorganism (e.g., Agrobacterium tumefaciens expressing hydantoinase, hydantoin racemase, and L-carbamoylase) in a phosphate buffer (pH 8.0). Add the racemic 5-(3-phenylbutyl)hydantoin to the cell suspension. Incubate the mixture at 30-40 °C with gentle agitation. Monitor the reaction progress by HPLC. Upon completion, centrifuge the mixture to remove the cells.

  • Isolation of the Amino Acid: Acidify the supernatant to the isoelectric point of (S)-2-Amino-4-phenyl-pentanoic acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to obtain the enantiomerically enriched amino acid.

Transaminase-Mediated Asymmetric Synthesis

Transaminases (or aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor.[10] This approach allows for the direct and highly enantioselective synthesis of amino acids from their corresponding α-keto acids.

Causality Behind Experimental Choices: The stereoselectivity of the reaction is dictated by the specific transaminase enzyme used. An (S)-selective transaminase will produce the desired (S)-amino acid. A suitable amino donor, such as L-aspartic acid or L-alanine, is required in stoichiometric amounts. To drive the reaction to completion, the co-product (an α-keto acid) can be removed, for instance, by using a coupled enzymatic system.

Workflow Diagram:

Transaminase_Synthesis cluster_0 Step 1: Keto Acid Synthesis cluster_1 Step 2: Transamination starting_material 4-Phenyl-2-pentanone keto_acid 2-Oxo-4-phenyl-pentanoic acid starting_material->keto_acid Oxidation s_amino_acid (S)-2-Amino-4-phenyl-pentanoic acid keto_acid->s_amino_acid amino_donor Amino Donor (e.g., L-Aspartic Acid) amino_donor->s_amino_acid (S)-Transaminase co_product Oxaloacetate amino_donor->co_product

Caption: Transaminase-mediated synthesis of (S)-amino acids.

Experimental Protocol: Transaminase-Mediated Synthesis

  • Synthesis of 2-Oxo-4-phenyl-pentanoic acid: This precursor can be synthesized from 4-phenyl-2-pentanone via oxidation, for example, using selenium dioxide.

  • Enzymatic Transamination: In a buffered aqueous solution (pH 7.5-8.5), dissolve 2-oxo-4-phenyl-pentanoic acid (1.0 eq), an amino donor such as L-aspartic acid (1.2 eq), and pyridoxal-5'-phosphate (PLP) as a cofactor. Add a purified (S)-selective transaminase or whole cells overexpressing the enzyme. Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle mixing. Monitor the formation of the product by HPLC.

  • Product Isolation: Once the reaction is complete, remove the enzyme (e.g., by protein precipitation or filtration if using immobilized enzyme). Adjust the pH of the solution to the isoelectric point of the target amino acid to induce precipitation. Collect the product by filtration.

Part 3: Classical Resolution of Racemates

While often less efficient than asymmetric synthesis, classical resolution of a racemic mixture remains a viable and industrially practiced method for obtaining single enantiomers.

Diastereomeric Salt Formation

This method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality Behind Experimental Choices: The choice of the resolving agent is critical and often empirical. A successful resolution depends on the formation of well-defined crystalline salts with significantly different solubilities for the two diastereomers. The solvent system for crystallization is also a key parameter that needs to be optimized.

Workflow Diagram:

Classical_Resolution cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Separation & Liberation rac_amino_acid Racemic 2-Amino-4-phenyl-pentanoic acid diastereomeric_salts Diastereomeric Salts rac_amino_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->diastereomeric_salts less_soluble_salt Less Soluble Diastereomeric Salt diastereomeric_salts->less_soluble_salt Fractional Crystallization more_soluble_salt More Soluble Diastereomeric Salt diastereomeric_salts->more_soluble_salt s_amino_acid (S)-2-Amino-4-phenyl-pentanoic acid less_soluble_salt->s_amino_acid Acid/Base Treatment

Caption: Classical resolution via diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Resolution

  • Racemic Synthesis: Prepare racemic 2-Amino-4-phenyl-pentanoic acid using a standard method such as the Strecker synthesis from 3-phenylbutanal.[1][11]

  • Salt Formation and Crystallization: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol/water mixture). Add an equimolar amount of a chiral resolving agent, such as (R)-mandelic acid. Heat the solution to dissolve the components completely, then cool it slowly to allow for the fractional crystallization of the less soluble diastereomeric salt.

  • Separation and Liberation: Collect the crystals by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization. To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH with an acid or base to precipitate the resolving agent, which can then be recovered. The desired amino acid can then be isolated from the aqueous solution by adjusting the pH to its isoelectric point.

Comparative Analysis of Synthesis Pathways

PathwayAdvantagesDisadvantagesTypical YieldTypical Enantiomeric Excess (e.e.)
Evans Asymmetric Alkylation High stereocontrol, well-established methodology, predictable outcome.[3]Multi-step process, requires stoichiometric amounts of a chiral auxiliary, use of cryogenic temperatures and strong bases.60-80%>98%
Hydantoinase Process Potential for 100% theoretical yield (dynamic kinetic resolution), green process (aqueous, mild conditions), broad substrate scope.[7]Requires development and optimization of a multi-enzyme system, potential for substrate/product inhibition.80-95%>99%
Transaminase Synthesis Direct conversion of keto acid to amino acid, high enantioselectivity, mild reaction conditions.[10]Requires a specific transaminase, stoichiometric amino donor, potential for unfavorable equilibrium.70-90%>99%
Classical Resolution Technically simpler, applicable to a wide range of compounds.Maximum theoretical yield of 50% per cycle, often requires extensive optimization of resolving agent and crystallization conditions.<50% (per cycle)>98% (after recrystallization)

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (S)-2-Amino-4-phenyl-pentanoic acid can be achieved through several distinct and effective strategies. Asymmetric synthesis, particularly using chiral auxiliaries, offers a highly controlled and predictable route, albeit with the need for stoichiometric chiral reagents and multiple steps. Enzymatic methods, such as the hydantoinase process and transaminase-catalyzed synthesis, represent the state-of-the-art in green and highly selective chemistry, with the potential for very high yields and enantiopurity. Classical resolution remains a practical, though less elegant, alternative.

The choice of the optimal synthetic pathway will depend on various factors, including the desired scale of production, cost considerations, available expertise, and environmental impact. For large-scale industrial production, enzymatic routes are increasingly favored due to their efficiency and sustainability. For laboratory-scale synthesis and the preparation of analogs, the flexibility and predictability of asymmetric methods like the Evans alkylation remain highly valuable. As the demand for enantiopure non-proteinogenic amino acids in drug development continues to grow, further advancements in both catalytic asymmetric synthesis and biocatalysis will undoubtedly lead to even more efficient and sustainable methods for their preparation.

References

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]

  • Grulich, M., et al. (2015). Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp.
  • The asymmetric synthesis of amino acids via glycine enolates. Mountain Scholar. Available at: [Link]

  • Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate. Available at: [Link]

  • University of Groningen. Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase.
  • Chari, M. A., et al. (2007).
  • Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. Chem-Station. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • 4-phenyl-2-pentanone. Mol-Instincts. Available at: [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available at: [Link]

  • Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. ResearchGate. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 249-305). Pergamon.
  • Hydantoinase process for the synthesis of optically pure α-amino acids... ResearchGate. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • 4-Methyl-4-phenylpentan-2-one. LookChem. Available at: [Link]

  • The Reactions of 4-Phenyl-2-butanone and 5-Phenyl-2-pentanone with Phosphorus Pentachloride. The Journal of Organic Chemistry. Available at: [Link]

  • Myers, A. G.
  • Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. PubMed. Available at: [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. Available at: [Link]

  • pKa Values for 5-substituted hydantoins up to 100% of the substrate. ResearchGate. Available at: [Link]

  • Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. ResearchGate. Available at: [Link]

  • Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. IntechOpen. Available at: [Link]

  • Enzymatic Synthesis of (S)-Phenylalanine and Related (S)-Amino Acids by Phenylalanine Dehydrogenase. Springer Nature Experiments. Available at: [Link]

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. Available at: [Link]

  • The enantioselective hydrolysis of 3-hydroxy-5-phenyl-4-pentenoicacidethylester in supercritical carbon dioxide using lipases. PubMed. Available at: [Link]

  • Production of l-amino acids by transamination. Google Patents.
  • Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. PMC. Available at: [Link]

  • ChemInform Abstract: Enzyme-Mediated Enantioselective Hydrolysis of Dicarboxylic Acid Monoesters. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. PMC. Available at: [Link]

  • Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

  • Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. Semantic Scholar. Available at: [Link]

  • One-Pot Reactions of Aldoses with L-Cysteine Methyl Ester and o-Tolyl Isothiocyan
  • Enzymatic hydrolytic resolution of (R,S)
  • The metabolic conversion of 5, 5-diphenyl hydantoin to 5-(p-hydroxyphenyl). PubMed. Available at: [Link]

Sources

Foundational

The Architecture of Influence: A Technical Guide to Phenylalanine Homologues and Derivatives in Drug Discovery

Introduction: Phenylalanine as a Privileged Scaffold Phenylalanine, an essential aromatic amino acid, represents a cornerstone in medicinal chemistry and rational drug design. Its inherent structural features—a chiral al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Phenylalanine as a Privileged Scaffold

Phenylalanine, an essential aromatic amino acid, represents a cornerstone in medicinal chemistry and rational drug design. Its inherent structural features—a chiral alpha-carbon, an aromatic phenyl ring, and a modifiable backbone—provide a unique and versatile scaffold for the development of novel therapeutics. The benzyl side chain, in particular, offers a critical combination of hydrophobicity and the potential for π-π stacking interactions, making it a key player in molecular recognition at various biological targets. This guide provides an in-depth exploration of the homologues and derivatives of phenylalanine, detailing their synthesis, characteristics, and the causal relationships between their structural modifications and biological activities. For researchers, scientists, and drug development professionals, understanding the nuances of these modifications is paramount to designing effective and specific therapeutic agents.

I. The Metabolic Landscape of Phenylalanine: A Foundation for Derivative Design

Phenylalanine serves as a crucial precursor for a variety of essential biomolecules, and its metabolic pathways are central to human physiology. The primary metabolic route involves the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH).[1] This hydroxylation is a critical step, as tyrosine is the progenitor of the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—as well as the pigment melanin.[1]

A deficiency in PAH leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels, which can cause severe neurological damage.[2] This underscores the importance of tightly regulated phenylalanine metabolism.

The metabolic fate of phenylalanine provides a natural blueprint for the design of its derivatives. By modifying the core structure of phenylalanine, medicinal chemists can create analogues that interact with, modulate, or even block the enzymes and transporters involved in its metabolic cascade. This approach has led to the development of a wide array of clinically significant drugs.

Phenylalanine_Metabolism Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Melanin Melanin Tyrosine->Melanin Tyrosinase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Metabolic Pathway of Phenylalanine.

II. Phenylalanine Homologues: Extending the Backbone for Enhanced Stability and Novel Conformations

Homologues of phenylalanine are created by inserting one or more methylene groups into the amino acid backbone. This seemingly simple modification can have profound effects on the molecule's conformational flexibility, proteolytic stability, and biological activity.

β-Homophenylalanine

β-homophenylalanine, with an additional methylene group between the α-carbon and the carboxyl group, is a key building block in the synthesis of peptidomimetics.[] This structural alteration makes peptides containing β-homophenylalanine resistant to degradation by many endogenous proteases, which are typically specific for α-amino acids.[4][5] This enhanced stability can significantly increase the in vivo half-life of peptide-based drugs.[4]

The introduction of a β-amino acid also alters the peptide's secondary structure, favoring the formation of unique helical and turn conformations that can lead to novel receptor binding profiles.[]

γ-Homophenylalanine

Further extension of the carbon backbone leads to γ-homophenylalanine. These homologues offer even greater conformational freedom and are utilized in the synthesis of analogues of cyclolinopeptide A, a naturally occurring immunosuppressive nonapeptide.[6] Modification with γ-homophenylalanine has been shown to decrease the conformational flexibility of the resulting analogues, which can lock the molecule into a bioactive conformation.[6][7]

III. Phenylalanine Derivatives: Fine-Tuning for Therapeutic Efficacy

The true power of the phenylalanine scaffold lies in the vast chemical space that can be explored through derivatization. Modifications to the phenyl ring, the amino group, or the carboxyl group can dramatically alter the compound's physicochemical properties and biological activity.

A. Ring-Substituted Derivatives: Modulating Lipophilicity and Electronic Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties.[8][9][10] Halogenation can influence lipophilicity, metabolic stability, and binding affinity.[8][11][12]

  • p-Chlorophenylalanine (PCPA): This irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, is a classic example of a ring-substituted phenylalanine derivative.[13] By blocking serotonin production, PCPA has been instrumental in elucidating the role of this neurotransmitter in various physiological processes.

  • Fluorinated Phenylalanines: The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism.[10] The position of the fluorine atom on the phenyl ring can also influence the molecule's interaction with transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[10]

  • L-DOPA (3,4-dihydroxyphenylalanine): Perhaps the most well-known phenylalanine derivative, L-DOPA is the immediate precursor to dopamine and the gold-standard treatment for Parkinson's disease.[1] Since dopamine itself cannot cross the blood-brain barrier, L-DOPA is administered and subsequently converted to dopamine in the brain, thereby replenishing depleted levels of this crucial neurotransmitter.

B. Backbone and Functional Group Derivatives: Expanding Chemical Diversity
  • Aminoglutethimide: This derivative features a glutarimide ring and an amino group on the phenyl ring. It acts as an inhibitor of aromatase and other enzymes involved in steroid synthesis, making it effective in the treatment of Cushing's syndrome and certain types of breast cancer.[14]

IV. Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The systematic study of how chemical structure relates to biological activity is fundamental to drug design. For phenylalanine derivatives, SAR and QSAR analyses provide a framework for understanding the impact of specific structural modifications.[15][]

For instance, QSAR studies on phenylalanine analogues as antigelling agents have shown that for phenylalanine derivatives, the hydrophobicity of the side chain is a dominant factor in their activity.[15] In contrast, for tryptophan analogues, dipole-dipole interactions and steric effects are more critical.[15]

These analyses allow for the rational design of more potent and selective compounds by identifying the key physicochemical properties that drive biological activity.[]

V. Physicochemical and Pharmacokinetic Characteristics

The success of a drug candidate is heavily dependent on its physicochemical and pharmacokinetic properties. For phenylalanine homologues and derivatives, key characteristics include:

Compound Modification Key Physicochemical/Pharmacokinetic Characteristics Primary Therapeutic Application/Research Use
L-DOPA 3,4-dihydroxylation of the phenyl ringIncreased polarity compared to phenylalanine; crosses the blood-brain barrier via LAT1.Parkinson's disease
p-Chlorophenylalanine (PCPA) para-chlorination of the phenyl ringIncreased lipophilicity; irreversible enzyme inhibitor.Research tool for serotonin depletion
Aminoglutethimide Glutarimide ring and para-amino substitutionModerate lipophilicity; enzyme inhibitor.Cushing's syndrome, breast cancer
β-Homophenylalanine Insertion of a methylene group in the backboneIncreased proteolytic stability; altered peptide conformation.Peptidomimetics with enhanced in vivo half-life[4]
γ-Homophenylalanine Insertion of two methylene groups in the backboneFurther increased conformational flexibility; used to rigidify cyclic peptides.Immunosuppressive peptide analogues[6]
Fluorinated Phenylalanines Fluorine substitution on the phenyl ringIncreased metabolic stability; altered electronic properties and lipophilicity.[10]PET imaging agents, enzyme inhibitors

VI. Experimental Protocols

A. General Synthesis of Phenylalanine Derivatives

The synthesis of unnatural phenylalanine derivatives often involves the asymmetric α-alkylation of a glycine Schiff base with a substituted benzyl bromide, catalyzed by a phase-transfer catalyst.[17]

General_Synthesis Glycine_Schiff_Base Glycine Schiff Base Phenylalanine_Derivative Unnatural Phenylalanine Derivative Glycine_Schiff_Base->Phenylalanine_Derivative Benzyl_Bromide Substituted Benzyl Bromide Benzyl_Bromide->Phenylalanine_Derivative Phase_Transfer_Catalyst Phase-Transfer Catalyst Phase_Transfer_Catalyst->Phenylalanine_Derivative

Caption: General Synthetic Scheme for Phenylalanine Derivatives.

B. Synthesis of p-Chlorophenyl-L-alanine from L-Phenylalanine

A direct method for the synthesis of p-chloro-L-phenylalanine involves the chlorination of L-phenylalanine with molecular chlorine in an acidic medium. However, this method often results in a mixture of isomers that are difficult to separate.[13] A more controlled synthesis can be achieved through multi-step procedures involving protected intermediates.

C. Characterization Techniques

The characterization of synthesized phenylalanine homologues and derivatives relies on a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for purification and to determine enantiomeric purity, often employing chiral stationary phases.[18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity and purity of the synthesized compound.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

VII. Conclusion

The homologues and derivatives of phenylalanine represent a rich and diverse class of molecules with significant therapeutic potential. By understanding the fundamental principles of their synthesis, the nuances of their physicochemical characteristics, and the intricate relationships between their structure and biological activity, researchers can continue to leverage the phenylalanine scaffold to design the next generation of targeted and effective drugs. The insights and methodologies presented in this guide serve as a foundation for the continued exploration of this privileged chemical space.

VIII. References

  • Benchchem. (2025). Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research. Benchchem.

  • PMC. (n.d.). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity.

  • PubMed. (n.d.). QSAR and molecular shape analysis of aryl-substituted alanine analogs as antigelling agents.

  • ChemicalBook. (n.d.). Aminoglutethimide synthesis.

  • PubMed. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine).

  • PubMed. (2009). Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors.

  • PubMed. (2009). Structural pairwise comparisons of HLM stability of phenyl derivatives: Introduction of the Pfizer metabolism index (PMI) and metabolism-lipophilicity efficiency (MLE).

  • PMC. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).

  • Benchchem. (2026). Advanced Peptide Synthesis: Role of L-Beta-Homophenylalanine HCl.

  • ACS Publications. (n.d.). Production of (R)-Aminoglutethimide: A New Route from 1-Chloro-4-nitrobenzene.

  • FIU Discovery. (n.d.). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine.

  • Wikipedia. (n.d.). Phenylalanine.

  • PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).

  • ResearchGate. (n.d.). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ 4 -bis(homo-phenylalanine) | Request PDF.

  • BOC Sciences. (2026). Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design.

  • Wiley Online Library. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.

  • ResearchGate. (2025). QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP (QSAR) OF PHENYLALANINE SERIES AS TRYPTOPHAN HYDROXYLASE-1 (TPH1) INHIBITOR | Request PDF.

  • Chem-Impex. (n.d.). Boc-D-β-homophenylalanine.

  • Chem-Impex. (n.d.). Fmoc-L-β-homophenylalanine.

  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

  • Benchchem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.

  • Wiley Online Library. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.

  • ACS Publications. (n.d.). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents.

  • ResearchGate. (n.d.). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support | Request PDF.

  • PMC. (n.d.). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli.

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.

  • Daicel. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

  • PMC. (n.d.). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues.

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

  • BOC Sciences. (n.d.). Phenylalanine & Non-Natural Derivatives in Drug Discovery and Design.

  • ChemicalBook. (n.d.). L-3-Chlorophenylalanine synthesis.

  • Wikipedia. (n.d.). Quantitative structure–activity relationship.

  • Creative Peptides. (n.d.). Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources.

  • Drug Discovery Today. (2021). LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes?.

  • Google Patents. (n.d.). CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

  • Frontiers. (n.d.). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers.

  • PMC. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.

  • R Discovery. (1986). Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione.

  • Sigma-Aldrich. (n.d.). (R)-(+)-Aminoglutethimide 97 55511-44-9.

  • Google Patents. (n.d.). US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.

  • ResearchGate. (n.d.). The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF.

  • PMC. (n.d.). Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms.

  • ACS Publications. (2022). Synthesis and Characterization of sn Inclusion Complex of DL- Aminoglutethimide with β‐Cyclodextrin and Its Innovative.

  • Google Patents. (n.d.). CN106083628A - A kind of method preparing p-chlorophenylglycine.

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Exploratory

Solubility Dynamics and Solvation Strategies for (S)-2-Amino-4-phenyl-pentanoic Acid in Organic Solvents

Executive Summary (S)-2-Amino-4-phenyl-pentanoic acid (also known as a methylated homophenylalanine derivative) is a highly hydrophobic, non-proteinogenic amino acid utilized as a chiral building block in advanced peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-4-phenyl-pentanoic acid (also known as a methylated homophenylalanine derivative) is a highly hydrophobic, non-proteinogenic amino acid utilized as a chiral building block in advanced peptide synthesis and small-molecule drug development[1]. Despite its lipophilic phenylpentyl side chain, researchers frequently encounter severe solubility bottlenecks when attempting to dissolve the native compound in standard organic solvents.

This technical guide deconstructs the physicochemical barriers governing the solubility of (S)-2-Amino-4-phenyl-pentanoic acid. By analyzing the "zwitterion trap" and detailing self-validating experimental protocols, this whitepaper provides process chemists and researchers with actionable, causality-driven methodologies to achieve homogeneous organic solutions for downstream synthetic applications.

The Zwitterion Trap: Physicochemical Profiling

In its native, unprotected state, (S)-2-Amino-4-phenyl-pentanoic acid exists as a zwitterion (internal salt) at neutral pH. The molecule features a protonated ammonium group (—NH₃⁺) and a deprotonated carboxylate group (—COO⁻).

The electrostatic attraction between these oppositely charged poles creates a highly stable, tightly packed crystal lattice. Standard organic solvents—such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc)—lack the dielectric constant and hydrogen-bond-donating capacity required to overcome this lattice energy. Consequently, the compound remains virtually insoluble in these media.

Table 1: Solubility Profile of Native (S)-2-Amino-4-phenyl-pentanoic Acid
Solvent ClassSpecific SolventEstimated Solubility (25°C)Mechanistic Rationale
Non-Polar Organic Dichloromethane (DCM)< 0.1 mg/mL (Insoluble)Cannot disrupt the strong electrostatic lattice energy of the zwitterion.
Polar Aprotic Dimethyl Sulfoxide (DMSO)~5–10 mg/mL (Slightly Soluble)High dielectric constant partially stabilizes the zwitterionic dipole; typically requires sonication.
Aqueous Acid 1M HCl (aq)> 50 mg/mL (Soluble)Protonation of the carboxylate yields a highly soluble cationic species.
Strong Organic Acid Trifluoroacetic Acid (TFA)> 100 mg/mL (Highly Soluble)Acts as both a protonating agent and a high-dielectric solvating medium.
Superacid Trifluoromethanesulfonic Acid (TfOH)> 100 mg/mL (Highly Soluble)Completely protonates the amino acid; acts as a reactive solvent for electrophilic aromatic substitution[2].

Mechanistic Solvation Principles

To achieve organic solubility, the zwitterionic dipole must be destroyed. This is accomplished through two primary mechanistic pathways:

  • Acid-Base Modulation (Transient Solubilization): Shifting the pH to protonate the carboxylate (forming a cation) or deprotonate the amine (forming an anion).

  • Covalent Derivatization (Permanent Solubilization): Masking the polar functional groups with lipophilic protecting groups (e.g., Fmoc, Boc, or esterification).

SolvationMechanisms Zwitterion (S)-2-Amino-4-phenyl-pentanoic acid (Neutral Zwitterion) Cation Protonated Cation (NH3+, COOH) Zwitterion->Cation Strong Acids (TFA, TfOH) Anion Deprotonated Anion (NH2, COO-) Zwitterion->Anion Strong Bases (NaOH, DBU) Protected N-Protected Derivative (e.g., Fmoc-NH, COOH) Zwitterion->Protected Derivatization (Fmoc-OSu) Sol_TFA Soluble in TFA, TfOH, Acidic Aqueous Cation->Sol_TFA Sol_Base Soluble in Aqueous Base, Limited in Organics Anion->Sol_Base Sol_Org Highly Soluble in DCM, THF, EtOAc Protected->Sol_Org

Figure 1: State-dependent solvation pathways for (S)-2-Amino-4-phenyl-pentanoic acid.

Experimental Methodologies: Breaking the Crystal Lattice

The following protocols provide self-validating workflows for solubilizing (S)-2-Amino-4-phenyl-pentanoic acid. Each step is designed to provide observable state changes that confirm the success of the solvation mechanism.

Protocol 1: Transient Solubilization via in situ Salt Formation (TFA/DCM System)

Application: Direct peptide coupling preparation or analytical chromatography.

  • Initial Suspension: Weigh 100 mg of (S)-2-Amino-4-phenyl-pentanoic acid into a clean, dry borosilicate glass vial. Add 1.0 mL of Dichloromethane (DCM).

    • Observation: The compound remains entirely insoluble, forming a white, opaque suspension.

  • Acidic Titration: Dropwise, add Trifluoroacetic Acid (TFA) while applying continuous vortex mixing.

  • Phase Transition: Continue the addition of TFA (typically requiring 5–10% v/v total concentration) until the opaque suspension abruptly transitions into a clear, homogeneous solution.

  • Mechanistic Causality: The TFA protonates the carboxylate group (—COO⁻ → —COOH), effectively destroying the internal dipole. The resulting molecule is a cation (—NH₃⁺) paired with a trifluoroacetate counterion. The high lipophilicity of the trifluoroacetate anion, combined with the bulky hydrophobic phenylpentyl side chain, allows the resulting ion pair to dissolve seamlessly into the bulk DCM phase.

Protocol 2: Covalent Masking via N-Fmoc Derivatization

Application: Preparation for Solid-Phase Peptide Synthesis (SPPS) requiring high solubility in DMF or DCM.

  • Biphasic Solubilization: Suspend 5.0 mmol of (S)-2-Amino-4-phenyl-pentanoic acid in 20 mL of a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-Dioxane. Stir vigorously at 0°C (ice bath).

    • Observation: The alkaline environment deprotonates the ammonium group, solubilizing the compound into the aqueous phase as a sodium salt.

  • Electrophilic Addition: Dissolve 5.5 mmol of Fmoc-OSu (9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in 10 mL of 1,4-Dioxane. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure to remove the 1,4-Dioxane, then dilute the remaining aqueous layer with 30 mL of distilled water.

  • Acid-Driven Precipitation: Slowly acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Observation: The Fmoc-protected amino acid will crash out of solution as a dense white precipitate.

  • Organic Extraction: Extract the acidified aqueous layer three times with 20 mL of Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Mechanistic Causality: The bulky, highly lipophilic Fmoc group covalently masks the polar amine. Subsequent acidic workup ensures the carboxyl group is neutral (—COOH). By eliminating all zwitterionic character, the crystal lattice is permanently disrupted, rendering the final product highly soluble in standard organic solvents like EtOAc, DCM, and THF.

Advanced Solvation in Process Chemistry: Brønsted Acid Solvents

For advanced synthetic applications—such as Friedel-Crafts acylation where the amino acid acts as an acyl donor—traditional organic solvents are entirely ineffective. In these scenarios, process chemists utilize superacids to serve dual roles as both the solvating medium and the catalyst.

Strong Brønsted acids, particularly Trifluoromethanesulfonic acid (TfOH) , possess an exceptionally high dissolving capacity for unprotected α-amino acids. Because TfOH is a highly polar, non-nucleophilic liquid, it completely protonates (S)-2-Amino-4-phenyl-pentanoic acid, breaking the zwitterionic lattice and creating a highly concentrated, homogeneous reactive solution without the need for prior protecting-group chemistry[2]. This strategy is critical for stereo-controllable syntheses where maintaining the chiral integrity of the (S)-enantiomer is paramount.

Conclusion

The insolubility of (S)-2-Amino-4-phenyl-pentanoic acid in organic solvents is not a limitation of the molecule's side chain, but rather a direct consequence of its zwitterionic backbone. By applying first-principles physical chemistry—either through transient acid-base modulation (TFA/TfOH) or permanent covalent masking (Fmoc/Boc protection)—researchers can reliably engineer the solubility profile of this unnatural amino acid to suit any advanced synthetic workflow.

References

  • National Institutes of Health (PubChem). "2-amino-4-phenyl-pentanoic Acid | C11H15NO2 | CID 3405173 - Structure, Chemical Names, Physical and Chemical Properties." PubChem Database. URL:[Link]

  • Wang, L., Murai, Y., Yoshida, T., Okamoto, M., Tachrim, Z. P., Hashidoko, Y., & Hashimoto, M. (2014). "Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives." Molecules, 19(5), 6349-6367. URL:[Link]

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Foundational

Unlocking New Therapeutic Avenues: A Guide to Identifying and Validating Biological Targets for Novel Phenylalanine Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The amino acid L-phenylalanine is a fundamental building block of proteins and a precursor for a variety of essential molecules,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The amino acid L-phenylalanine is a fundamental building block of proteins and a precursor for a variety of essential molecules, including neurotransmitters like dopamine and hormones like thyroxine. Its central role in metabolism and signaling has made the enzymes, receptors, and transporters that recognize it prime targets for therapeutic intervention. Novel phenylalanine analogues, synthetic molecules that mimic the structure of phenylalanine, offer a powerful tool for modulating these biological processes. This guide provides a comprehensive overview of the key biological targets for these analogues, along with detailed experimental workflows for their validation and characterization, empowering researchers to pioneer the next generation of targeted therapies.

The Landscape of Phenylalanine-Targeted Therapeutics

Phenylalanine analogues have already made a significant impact in medicine. Methyldopa, for instance, is a classic example of a phenylalanine analogue used to treat hypertension by targeting the enzyme DOPA decarboxylase. More recently, the development of novel analogues has expanded to address a wider range of conditions, including cancer, infectious diseases, and neurological disorders. The core principle behind their efficacy lies in their ability to act as competitive inhibitors or allosteric modulators of proteins that naturally bind phenylalanine, or to be incorporated into proteins, thereby altering their function.

Key Biological Targets for Novel Phenylalanine Analogues

The rational design of novel phenylalanine analogues begins with a thorough understanding of their potential biological targets. These can be broadly categorized into three main groups: enzymes, transporters, and receptors.

Enzymes in Phenylalanine Metabolism and Beyond

A multitude of enzymes utilize phenylalanine as a substrate, making them highly attractive targets for inhibition.

  • Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, the rate-limiting step in phenylalanine catabolism. Deficiencies in PAH lead to the genetic disorder phenylketonuria (PKU). Novel analogues can be designed as inhibitors of PAH for the treatment of conditions where excess tyrosine is pathogenic, or as chaperones to correct the misfolding of mutant PAH in PKU.

  • Aminoacyl-tRNA Synthetases (aaRSs): These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. Phenylalanyl-tRNA synthetase (PheRS) is a highly specific enzyme that can be targeted to inhibit protein synthesis in pathogenic organisms or cancer cells. Analogues can be designed to compete with phenylalanine for the active site of PheRS.

  • Chorismate Mutase: In plants and microorganisms, this enzyme catalyzes a key step in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine. As this pathway is absent in humans, it represents an excellent target for the development of novel herbicides and antimicrobial agents.

Transporters: Gatekeepers of Phenylalanine Distribution

The transport of phenylalanine across cell membranes is mediated by a variety of amino acid transporters. Modulating the activity of these transporters can have profound effects on cellular metabolism and signaling.

  • Large Neutral Amino Acid Transporter 1 (LAT1): This transporter is overexpressed in many types of cancer and is responsible for the uptake of essential amino acids, including phenylalanine, which are required for rapid cell growth. Inhibiting LAT1 with novel phenylalanine analogues is a promising strategy for cancer therapy.

Receptors: Modulators of Cellular Signaling

Phenylalanine and its derivatives can also act as signaling molecules by binding to specific receptors.

  • Calcium-Sensing Receptor (CaSR): This G-protein coupled receptor is activated by calcium and aromatic amino acids, including phenylalanine. CaSR plays a role in various physiological processes, and its modulation by phenylalanine analogues could have therapeutic potential in a range of disorders.

Experimental Workflows for Target Validation and Compound Screening

The identification of a potential biological target is only the first step. Rigorous experimental validation is crucial to confirm the interaction of a novel phenylalanine analogue with its intended target and to assess its functional consequences.

Target Engagement Assays

The initial step is to confirm that the analogue physically interacts with the target protein.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip when an analyte binds to a ligand that is immobilized on the surface. It provides real-time kinetic data on the association and dissociation rates of the interaction.

  • Thermal Shift Assay (TSA): TSA, also known as differential scanning fluorimetry, measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand has stabilized the protein, suggesting a direct interaction.

Enzyme Inhibition Assays

For enzymatic targets, it is essential to determine the inhibitory potency of the analogue.

Protocol: Determining the IC50 of a Phenylalanine Analogue against Phenylalanine Hydroxylase

  • Reagents and Materials:

    • Recombinant human PAH

    • L-phenylalanine

    • 6R-tetrahydrobiopterin (BH4) cofactor

    • Catalase

    • Tyrosine standards

    • Ninhydrin reagent

    • Spectrophotometer

  • Assay Procedure:

    • Prepare a reaction mixture containing PAH, catalase, and BH4 in a suitable buffer.

    • Add varying concentrations of the phenylalanine analogue to the reaction mixture.

    • Initiate the reaction by adding L-phenylalanine.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction by adding a quenching solution.

    • Quantify the amount of tyrosine produced using the ninhydrin method, which forms a colored product with amino acids.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

    • Plot the percentage of inhibition against the logarithm of the analogue concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

Cell-based assays are crucial for assessing the effect of the analogue in a more physiologically relevant context.

  • Cell Viability Assays: For analogues designed to have cytotoxic effects, such as those targeting cancer cells, assays like the MTT or CellTiter-Glo assay can be used to measure the effect on cell proliferation and viability.

  • Transport Assays: To assess the inhibition of amino acid transporters, radiolabeled phenylalanine uptake assays can be performed in cells that express the transporter of interest.

  • Signaling Pathway Analysis: For analogues that target receptors, downstream signaling events can be monitored. For example, for a CaSR modulator, changes in intracellular calcium levels can be measured using fluorescent calcium indicators.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in the study of phenylalanine analogues.

Signaling_Pathway Phe Phenylalanine Analogue Target Biological Target (e.g., Enzyme, Transporter) Phe->Target Binding & Modulation Downstream Downstream Signaling Cascade Target->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response Functional Outcome

Caption: Interaction of a phenylalanine analogue with its biological target, initiating a downstream signaling cascade and resulting in a cellular response.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays ITC Isothermal Titration Calorimetry (ITC) Enzyme Enzyme Inhibition Assay (IC50) ITC->Enzyme SPR Surface Plasmon Resonance (SPR) SPR->Enzyme TSA Thermal Shift Assay (TSA) TSA->Enzyme Viability Cell Viability (MTT, CellTiter-Glo) Enzyme->Viability Transport Amino Acid Uptake Assay Enzyme->Transport Signaling Signaling Pathway Analysis Enzyme->Signaling Lead_Opt Lead Optimization & SAR Studies Viability->Lead_Opt Transport->Lead_Opt Signaling->Lead_Opt Start Novel Phenylalanine Analogue Synthesis Target_ID Target Identification & Hypothesis Start->Target_ID Target_ID->ITC Target_ID->SPR Target_ID->TSA

Caption: A typical experimental workflow for the validation and characterization of novel phenylalanine analogues, from initial synthesis to lead optimization.

Conclusion and Future Directions

The field of phenylalanine analogue research is a vibrant and rapidly evolving area of drug discovery. The continued exploration of novel biological targets, coupled with the development of sophisticated screening and validation technologies, holds immense promise for the development of new therapies for a wide range of diseases. By understanding the fundamental principles of target engagement and functional modulation, researchers can rationally design and optimize the next generation of phenylalanine analogues with improved potency, selectivity, and therapeutic efficacy.

References

  • Title: Antihypertensive effect of methyldopa Source: Canadian Medical Association Journal URL: [Link]

  • Title: Phenylketonuria: a review of current and future treatments Source: Translational Pediatrics URL: [Link]

  • Title: Aminoacyl-tRNA synthetases as drug targets Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: L-type amino acid transporter 1 (LAT1) as a promising target for cancer therapy Source: Cancer Science URL: [Link]

  • Title: The Calcium-Sensing Receptor (CaSR): A Key Player in Health and Disease Source: International Journal of Molecular Sciences URL: [Link]

Exploratory

A Senior Application Scientist's Guide to Ligand-Target Interaction Analysis

An In-Depth Technical Guide to In Silico Docking of (S)-2-Amino-4-phenyl-pentanoic acid Executive Summary: This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Docking of (S)-2-Amino-4-phenyl-pentanoic acid

Executive Summary: This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on (S)-2-Amino-4-phenyl-pentanoic acid. Recognizing the limited existing research on this specific ligand, we establish a scientifically rigorous and reproducible workflow by selecting a logical and well-characterized biological target: Phenylalanine Hydroxylase (PAH) . The structural similarity of our ligand to the enzyme's natural substrate, phenylalanine, makes PAH an exemplary target for this case study.

This document details every critical stage of the docking process, from initial ligand and protein preparation to the execution of the docking simulation and the subsequent in-depth analysis of the results. The protocols are presented with a dual focus on procedural accuracy and the underlying scientific rationale, ensuring that researchers can not only replicate the steps but also understand the causality behind them. This approach is designed to empower researchers, scientists, and drug development professionals to apply these principles to their own molecular systems of interest.

Introduction to In Silico Docking in Drug Discovery

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein) to form a stable complex. It has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries of small molecules against a protein target, predicting binding affinities, and providing insights into the molecular interactions that drive binding. The primary goal is to identify and optimize lead candidates that exhibit high affinity and specificity for a therapeutic target.

The Ligand: (S)-2-Amino-4-phenyl-pentanoic acid

(S)-2-Amino-4-phenyl-pentanoic acid is a non-proteinogenic amino acid and an analogue of phenylalanine. Its structure consists of a chiral alpha-carbon, an amino group, a carboxylic acid group, and a phenylpentyl side chain. This structural similarity to phenylalanine, a critical component in numerous biological pathways, suggests that it may act as a competitive inhibitor or modulator for enzymes that recognize phenylalanine as a substrate.

Rationale for Target Selection: Phenylalanine Hydroxylase (PAH)

Given the structural characteristics of our ligand, Phenylalanine Hydroxylase (PAH) presents a highly relevant and scientifically sound protein target for this docking study. PAH is the rate-limiting enzyme in the metabolic pathway that converts phenylalanine to tyrosine. Its active site is specifically evolved to bind phenylalanine, making it an ideal receptor to probe the binding potential of our analogue. Dysregulation of PAH is associated with the metabolic disorder phenylketonuria (PKU), making it a well-validated therapeutic target.

For this study, we will utilize the crystal structure of human Phenylalanine Hydroxylase, which can be readily obtained from the Protein Data Bank (PDB).

Pre-Docking Preparation: The Foundation of a Reliable Study

The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the protein. This phase ensures that the molecular structures are chemically correct and computationally ready for the docking algorithm.

Ligand Preparation Workflow

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct protonation state at a physiological pH.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw (S)-2-Amino-4-phenyl-pentanoic acid in a chemical drawing software like ChemDraw or Marvin Sketch and save it in a common format (e.g., MOL or SDF).

  • Convert to 3D: Use a program like Open Babel or the tools within a molecular modeling suite (e.g., Schrödinger Maestro, MOE) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER). This step resolves any steric clashes and finds a stable, low-energy conformation.

  • Assign Protonation State: At a physiological pH of ~7.4, the amino group will be protonated (-NH3+) and the carboxylic acid group will be deprotonated (-COO-), resulting in a zwitterion. Ensure these states are correctly assigned.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be converted to the PDBQT format, which includes partial charges and atom type definitions.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation A 2D Structure (SDF/MOL) B 3D Conformation Generation A->B Open Babel C Energy Minimization B->C Force Field (MMFF94) D Protonation State Assignment (pH 7.4) C->D pKa Calculation E Final Ligand (PDBQT Format) D->E AutoDock Tools

Caption: Workflow for preparing the ligand for docking.

Protein Preparation Workflow

Protein preparation involves cleaning the crystal structure obtained from the PDB to make it suitable for docking. This includes removing non-essential molecules, adding missing atoms, and assigning correct protonation states.

Experimental Protocol: Protein Preparation (Using PDB ID: 1J8U as an example)

  • Download PDB File: Obtain the crystal structure of human Phenylalanine Hydroxylase from the RCSB PDB database (e.g., PDB ID: 1J8U).

  • Remove Unnecessary Molecules: The PDB file often contains water molecules, co-factors, and other ligands not relevant to the specific docking study. For this study, remove all water molecules.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Protonation States: Assign protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4.

  • Assign Partial Charges: Calculate and assign partial charges to all atoms in the protein (e.g., Gasteiger charges).

  • Save in PDBQT Format: As with the ligand, the prepared protein structure must be saved in the PDBQT format for use with AutoDock Vina.

The Molecular Docking Simulation

With the ligand and receptor prepared, the next step is to define the search space for the docking algorithm and execute the simulation.

Defining the Binding Site: Grid Box Generation

The docking algorithm needs to know where to search for potential binding poses. This is accomplished by defining a "grid box" or "search space" that encompasses the active site of the protein.

Experimental Protocol: Grid Box Definition

  • Identify the Active Site: The active site of PAH is well-characterized and is the location where the natural substrate, phenylalanine, binds. This can be identified by examining the co-crystallized ligand in the PDB structure or from published literature.

  • Center the Grid Box: The center of the grid box should be set to the geometric center of the active site.

  • Set Grid Box Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate and translate freely within the active site, but not so large as to unnecessarily increase computation time. A typical size is 25 x 25 x 25 Å.

Binding_Site_Definition cluster_protein Protein Receptor cluster_grid Search Space Protein PAH Structure ActiveSite Active Site (Phenylalanine Binding Pocket) GridBox Grid Box (e.g., 25x25x25 Å) GridBox->ActiveSite Centered On Ligand (S)-2-Amino-4-phenyl- pentanoic acid Ligand->GridBox Docking Search

Caption: Defining the search space for the docking simulation.

Docking with AutoDock Vina

AutoDock Vina is a widely used and highly cited open-source program for molecular docking. It uses a sophisticated gradient optimization method in its search algorithm to find the best binding poses.

Experimental Protocol: Running the Docking Simulation

  • Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Execute Vina from the Command Line: Run the Vina executable with the configuration file as input: vina --config conf.txt --log log.txt

  • Generate Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Post-Docking Analysis: From Data to Insight

Interpreting Binding Affinity Scores

AutoDock Vina reports the binding affinity in kcal/mol. This score is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding. It is important to compare the scores of different poses for the same ligand and, if applicable, compare them to the score of a known binder or the natural substrate.

Table 1: Hypothetical Docking Results for (S)-2-Amino-4-phenyl-pentanoic acid against PAH

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-7.80.00HIS285, TRP326, TYR325
2-7.51.21HIS285, PHE254
3-7.21.89SER349, GLU286
Visualizing and Analyzing Binding Poses

Simply relying on the binding score is insufficient. The plausibility of a binding pose must be assessed by visualizing the ligand-protein complex in a molecular graphics program like PyMOL or VMD.

Key aspects to analyze:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand's amino and carboxyl groups and polar residues in the active site.

  • Hydrophobic Interactions: Look for interactions between the ligand's phenyl ring and hydrophobic residues in the binding pocket.

  • Pi-Pi Stacking: The phenyl ring may engage in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Comparison to Known Binders: If a co-crystallized structure with the natural substrate or a known inhibitor exists, compare your top-ranked pose to it. The poses should ideally be similar, with the ligand occupying the same general space and making similar key interactions.

Conclusion and Future Directions

This guide has outlined a complete and scientifically robust workflow for conducting an in silico docking study of (S)-2-Amino-4-phenyl-pentanoic acid with Phenylalanine Hydroxylase as a logical target. By following these detailed protocols for ligand and protein preparation, simulation execution, and post-docking analysis, researchers can generate reliable and insightful predictions about the binding potential of novel ligands.

The results from such a study form a strong hypothesis. The next steps in a real-world drug discovery project would involve validating these in silico findings through in vitro biochemical assays to experimentally measure the binding affinity and inhibitory activity of the compound against the target enzyme.

References

  • Title: Molecular docking: a powerful approach for structure-based drug discovery Source: Current medicinal chemistry URL: [Link]

  • Title: Crystal structure of human phenylalanine hydroxylase Source: Protein Data Bank (PDB) URL: [Link]

  • Title: A perspective on the application of molecular mechanics in drug discovery Source: Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

Foundational

Deterministic Protein Engineering: The Role of Unnatural Amino Acids in Chemical Biology

In my tenure developing biotherapeutics, the paradigm shift from stochastic protein modification to deterministic engineering has been the defining leap in our field. For decades, chemical biologists relied on the natura...

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Author: BenchChem Technical Support Team. Date: April 2026

In my tenure developing biotherapeutics, the paradigm shift from stochastic protein modification to deterministic engineering has been the defining leap in our field. For decades, chemical biologists relied on the natural reactivity of lysine and cysteine residues to conjugate fluorophores, probes, or cytotoxic payloads to proteins. However, this approach inherently yields heterogeneous mixtures.

The integration of Unnatural Amino Acids (UAAs)—also known as non-canonical amino acids (ncAAs)—via Genetic Code Expansion (GCE) has revolutionized our approach. By repurposing the cellular translation machinery, we can now install bioorthogonal chemical handles at exact, user-defined atomic coordinates[1]. This whitepaper explores the mechanistic foundations of GCE, the kinetics of bioorthogonal click chemistry, and provides a self-validating protocol for generating next-generation Antibody-Drug Conjugates (ADCs).

The Mechanistic Foundation of Genetic Code Expansion (GCE)

To incorporate a UAA into a living cell, we must bypass the evolutionary constraints of the universal genetic code. This is achieved through an Orthogonal Translation System (OTS).

Causality in OTS Design

Why do we use the "Amber" codon (UAG)? In both E. coli and mammalian genomes, UAG is the least frequently used stop codon (accounting for ~7-8% of termination signals). By introducing a suppressor tRNA that recognizes UAG, we minimize off-target readthrough of endogenous proteins[1].

The OTS requires two exogenous components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The concept of "orthogonality" is the critical failure point in GCE: the introduced aaRS must strictly charge its cognate tRNA with the UAA and ignore all 20 canonical amino acids. Conversely, endogenous synthetases must not recognize the orthogonal tRNA[1]. The Pyrrolysyl-tRNA synthetase (PylRS)/tRNA Pyl pair from Methanosarcina barkeri or Methanosarcina mazei is the gold standard because it is naturally orthogonal to both bacterial and eukaryotic translation machineries[1].

GCE Host Host Cell (E. coli / Mammalian) Plasmid OTS Plasmids (aaRS + tRNA) Host->Plasmid aaRS Orthogonal aaRS Plasmid->aaRS tRNA Orthogonal tRNA(CUA) Plasmid->tRNA UAA Unnatural Amino Acid (e.g., TCO-Lys) Charged UAA-tRNA Complex UAA->Charged aaRS->Charged Catalyzes tRNA->Charged Ribosome Ribosome at UAG Codon Charged->Ribosome Amber Suppression Protein Target Protein with Site-Specific UAA Ribosome->Protein Translation

Fig 1: Mechanism of Genetic Code Expansion via Amber Suppression.

Bioorthogonal Chemistry: Kinetics and Selectivity

Once the UAA is incorporated, it serves as an inert chemical handle until exposed to its specific reaction partner. The choice of bioorthogonal reaction dictates the success of downstream applications, particularly in dilute physiological environments.

SPAAC vs. IEDDA: A Kinetic Imperative

Historically, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was favored for its copper-free biocompatibility[2]. However, SPAAC suffers from relatively sluggish kinetics. In modern biotherapeutic development, we rely almost exclusively on the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile like trans-cyclooctene (TCO)[2].

The Causality of Speed: According to frontier molecular orbital (FMO) theory, IEDDA's exceptional speed is driven by the narrow energy gap between the lowest unoccupied molecular orbital (LUMO) of the electron-poor tetrazine diene and the highest occupied molecular orbital (HOMO) of the electron-rich TCO dienophile[2],[3]. This allows IEDDA to achieve rate constants ( k2​ ) up to 105 M−1s−1 , enabling quantitative labeling at nanomolar concentrations within minutes[4].

Quantitative Comparison of Bioorthogonal Reactions
Reaction TypeFunctional GroupsCatalyst Required?Rate Constant ( k2​ , M−1s−1 )BiocompatibilityPrimary Application
CuAAC Azide + Terminal AlkyneYes (Cu + )10 – 100Low (Cu toxicity)In vitro lysate labeling
SPAAC Azide + Cyclooctyne (e.g., DBCO)No0.1 – 1HighCell-surface labeling[5]
IEDDA Tetrazine + TCONo 103105 Very HighIn vivo pretargeting, ADCs[2]

Transformative Applications: Site-Specific Antibody-Drug Conjugates (ADCs)

The most commercially and clinically impactful application of UAAs is the generation of Antibody-Drug Conjugates (ADCs).

Traditional ADCs are synthesized via nonselective conjugation to endogenous lysine or reduced cysteine residues[6]. Because an IgG1 antibody contains ~80 lysines and 16 disulfide-forming cysteines, random conjugation yields a highly heterogeneous mixture with Drug-to-Antibody Ratios (DAR) ranging from 0 to 8[7],[6]. This heterogeneity causes unpredictable pharmacokinetics, premature payload release, and narrow therapeutic windows[8].

By genetically encoding a UAA (such as p-acetylphenylalanine or TCO-lysine) at a specific site on the antibody heavy or light chain, we achieve absolute stoichiometric control[8],[6]. Every resulting ADC molecule is identical, typically featuring a precise DAR of 2.0, which drastically improves in vivo efficacy and safety profiles[6].

ADC mAb mAb with Site-Specific UAA (e.g., TCO-Lys) Reaction Bioorthogonal Click Reaction (IEDDA) mAb->Reaction Payload Cytotoxic Payload (e.g., Tetrazine-Auristatin) Payload->Reaction ADC Homogeneous ADC (Precise DAR = 2.0) Reaction->ADC Fast Kinetics High Yield

Fig 2: Site-Specific Antibody-Drug Conjugate (ADC) Generation Workflow.

Self-Validating Experimental Protocol: UAA Incorporation and IEDDA Labeling

To ensure scientific integrity, any UAA workflow must be a self-validating system. The following protocol details the site-specific incorporation of TCO-Lysine into an antibody fragment (Fab) expressed in mammalian cells, followed by IEDDA labeling. It includes mandatory control checkpoints to verify orthogonality.

Phase 1: Co-Transfection and Expression
  • Plasmid Preparation: Prepare two plasmids. Plasmid A encodes the target Fab with a TAG mutation engineered at a permissive site (e.g., Heavy Chain Ala114). Plasmid B encodes the engineered M. mazei PylRS/tRNA CUAPyl​ pair.

  • Cell Culture: Grow ExpiCHO or HEK293T cells in suspension to a density of 3×106 cells/mL.

  • UAA Supplementation: Dissolve TCO-Lysine in 0.1 M NaOH, neutralize with HEPES, and add to the culture media to a final concentration of 1 mM.

    • CRITICAL CAUSALITY: You must maintain a parallel control flask transfected with both plasmids but without the addition of TCO-Lysine (the "-UAA Control").

  • Transfection: Co-transfect Plasmids A and B using a lipid-based reagent. Incubate for 4-5 days at 37°C.

Phase 2: Self-Validation and Purification
  • Harvest & Clarification: Centrifuge the culture to collect the supernatant.

  • Validation Checkpoint (Western Blot): Run an anti-Fab Western blot on both the +UAA and -UAA supernatants.

    • Expected Result: The +UAA lane should show the full-length Fab. The -UAA lane must show only a truncated peptide fragment. If full-length protein appears in the -UAA lane, endogenous tRNAs are suppressing the TAG codon, invalidating the experiment's orthogonality.

  • Purification: Purify the +UAA Fab using Protein A or Ni-NTA affinity chromatography.

Phase 3: IEDDA Click Labeling
  • Conjugation: Buffer exchange the purified Fab-TCO into 1X PBS (pH 7.4). Add 5 molar equivalents of a Tetrazine-Fluorophore (or Tetrazine-Payload).

  • Incubation: Incubate at room temperature for 30 minutes. Note: Because IEDDA kinetics are so rapid ( k2​>103 M−1s−1 ), extended incubation or heating is unnecessary and risks protein degradation.

  • Final Validation (LC-MS): Analyze the conjugate via Intact Mass Spectrometry. The mass shift will exactly equal the mass of the tetrazine payload minus N2​ (nitrogen gas is the sole byproduct of the IEDDA reaction), confirming a homogeneous, site-specifically labeled product.

References

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. PMC. Available at:[Link]

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC. Available at:[Link]

  • Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Available at:[Link]

  • Antibody conjugates with unnatural amino acids. PubMed. Available at:[Link]

  • Antibody Conjugates with Unnatural Amino Acids. Molecular Pharmaceutics. Available at:[Link]

  • Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. PNAS. Available at:[Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Material Safety Data Sheet for (S)-2-Amino-4-phenyl-pentanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals (S)-2-Amino-4-phenyl-pentanoic acid, commonly known in the scientific community as L-Homophenylalanine, is a non-proteinogenic amino acid. As an an...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-4-phenyl-pentanoic acid, commonly known in the scientific community as L-Homophenylalanine, is a non-proteinogenic amino acid. As an analogue of L-phenylalanine, it serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its incorporation into peptide and small molecule drug candidates necessitates a thorough understanding of its safety and handling characteristics. This guide provides a comprehensive overview of the material safety data for (S)-2-Amino-4-phenyl-pentanoic acid, moving beyond a simple recitation of facts to offer practical insights and protocols for its safe laboratory use.

Chemical and Physical Identity

A foundational aspect of safe handling is a clear identification of the substance . (S)-2-Amino-4-phenyl-pentanoic acid is a white to off-white crystalline powder. Its identity is established through its chemical formula, molecular weight, and, most importantly, its CAS number.

Identifier Value Source
Chemical Name (S)-2-Amino-4-phenyl-pentanoic acid
Common Name L-Homophenylalanine[1]
CAS Number 943-73-7[2]
Molecular Formula C11H15NO2[3]
Molecular Weight 193.24 g/mol [3]
Predicted Density 1.128±0.06 g/cm3 [3]
Predicted Boiling Point 324.5±35.0 °C[3]

It is crucial to distinguish between the free amino acid (CAS 943-73-7) and its hydrochloride salt, as their safety profiles may differ. This guide focuses on the free amino acid.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available data, (S)-2-Amino-4-phenyl-pentanoic acid is classified as a hazardous substance.[4][5]

GHS Pictogram:

Signal Word: Warning[4][5]

Hazard Statements:

  • H302: Harmful if swallowed. [4][5]

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H335: May cause respiratory irritation. [4][5]

Precautionary Statements:

A proactive approach to safety involves adherence to the following precautionary measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • P330: Rinse mouth.[5]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

The causality behind these classifications lies in the chemical nature of the compound. As a fine powder, it can be easily inhaled, leading to irritation of the respiratory tract. Its acidic and amine functionalities can interact with skin and mucous membranes, causing irritation upon contact.

Toxicological Profile

While a comprehensive toxicological profile has not been fully elucidated, the available data indicates moderate acute toxicity and irritant properties.[4] To date, no components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC or ACGIH.[4] Further studies are required to determine its potential for chronic toxicity, mutagenicity, or reproductive hazards. Researchers should handle this compound with the assumption that it may have uncharacterized toxicological properties.

First-Aid Measures: A Proactive Response Protocol

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are designed for rapid response:

  • Inhalation: Remove the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the individual is conscious, rinse their mouth with water.[4][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage: The Foundation of Laboratory Safety

Preventing exposure is the most effective safety strategy. The following handling and storage protocols are essential for minimizing risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and PPE, is paramount.

  • Ventilation: All handling of (S)-2-Amino-4-phenyl-pentanoic acid powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]

  • Eye Protection: Chemical safety goggles with side-shields are mandatory to prevent eye contact.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.[7]

  • Body Protection: A lab coat and appropriate footwear are required to prevent skin contact.[5]

PPE_Workflow Start Handling of (S)-2-Amino-4-phenyl-pentanoic acid FumeHood Work in a Chemical Fume Hood Start->FumeHood Goggles Wear Safety Goggles with Side-Shields FumeHood->Goggles Gloves Wear Chemical-Resistant Gloves Goggles->Gloves LabCoat Wear a Lab Coat Gloves->LabCoat SafeHandling Proceed with Safe Handling LabCoat->SafeHandling Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained AlertMinor Alert Others Minor->AlertMinor Evacuate Evacuate Area Major->Evacuate PPE Don PPE AlertMinor->PPE CleanUp Clean Up Spill PPE->CleanUp DisposeMinor Dispose of Waste CleanUp->DisposeMinor Isolate Isolate Area Evacuate->Isolate Notify Notify EHS/Emergency Response Isolate->Notify

Caption: Chemical spill response workflow.

Stability and Reactivity

(S)-2-Amino-4-phenyl-pentanoic acid is stable under recommended storage conditions. [5]However, it is incompatible with strong oxidizing agents, strong acids, and strong bases. [5][8]Hazardous decomposition products under fire conditions may include carbon oxides and nitrogen oxides. [5][8]

Ecological Information

There is limited data available on the ecological effects of (S)-2-Amino-4-phenyl-pentanoic acid. It is important to prevent its release into the environment. [6]All waste should be disposed of in accordance with local, state, and federal regulations.

Disposal Considerations

All waste containing (S)-2-Amino-4-phenyl-pentanoic acid should be treated as hazardous waste. [4]

  • Solid Waste: Collect in a labeled, sealed container.

  • Contaminated Materials: Any materials used to clean up spills (e.g., wipes, absorbent pads) should also be disposed of as hazardous waste. [9]* Consult with your institution's EHS department for specific disposal procedures. [6]

Conclusion

(S)-2-Amino-4-phenyl-pentanoic acid is a valuable reagent in pharmaceutical research and development. A thorough understanding of its material safety data sheet is not merely a regulatory formality but a critical component of responsible scientific practice. By adhering to the principles of hazard identification, risk assessment, and the implementation of appropriate safety protocols, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

  • PubChem. (n.d.). 2-amino-4-phenyl-pentanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025, September 18). Safety Data Sheet. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • iGEM. (2020, January 6). Chemical Spills Cleanup Procedure. Retrieved from [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-4-phenyl-pentanoic Acid

Introduction (S)-2-Amino-4-phenyl-pentanoic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceutical agents and bioactive molecules. Its specific s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-4-phenyl-pentanoic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceutical agents and bioactive molecules. Its specific stereochemistry and side-chain functionality make it a crucial component in the development of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. The stereoselective synthesis of this amino acid is therefore of significant interest to researchers in medicinal chemistry and drug development.

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-2-Amino-4-phenyl-pentanoic acid, focusing on methods that offer high enantioselectivity and practical utility in a research setting. We will explore several key strategies, with a primary focus on a detailed protocol using a chiral auxiliary-based method, a cornerstone of modern asymmetric synthesis.

Core Synthetic Strategies for Asymmetric α-Amino Acid Synthesis

The enantioselective synthesis of α-amino acids can be broadly categorized into several effective approaches. The choice of method often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiopurity.

  • Chiral Auxiliary-Based Methods: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. The auxiliary is subsequently removed to yield the enantiomerically enriched product. Evans' oxazolidinones and pseudoephedrine are prominent examples of highly effective chiral auxiliaries.[1][2]

  • Catalytic Asymmetric Hydrogenation: This powerful technique employs a chiral metal catalyst, typically based on rhodium or ruthenium, to hydrogenate a prochiral precursor, such as an α-enamido ester, with high enantioselectivity. This method is often used in industrial-scale synthesis due to its efficiency and high turnover numbers.[3][4]

  • Asymmetric Strecker Synthesis: A modification of the classical Strecker synthesis, this approach utilizes a chiral amine or a chiral catalyst to induce stereoselectivity in the formation of the α-aminonitrile intermediate, which is then hydrolyzed to the desired amino acid.[5][6]

  • Enzymatic Methods: Biocatalysis offers a highly selective and environmentally friendly route to enantiopure amino acids. Enzymes such as transaminases or hydantoinases can be used to resolve racemic mixtures or to directly synthesize the desired (S)-enantiomer with excellent enantiomeric excess.[7][8]

Detailed Protocol: Chiral Auxiliary-Mediated Asymmetric Alkylation

This protocol details the synthesis of (S)-2-Amino-4-phenyl-pentanoic acid using a well-established chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, derived from (1R,2S)-(-)-norephedrine. The key step is the diastereoselective alkylation of the chiral N-acylated oxazolidinone enolate.

Workflow Overview

cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage and Purification Acylation Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride Enolate_Formation Enolate formation using LDA Acylation->Enolate_Formation Alkylation Alkylation with (2-bromoethyl)benzene Enolate_Formation->Alkylation Cleavage Hydrolysis of the auxiliary Alkylation->Cleavage Purification Purification of (S)-2-Amino-4-phenyl-pentanoic acid Cleavage->Purification

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Materials
  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • (2-Bromoethyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Protocol

Step 1: N-Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of propionyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the N-propionyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the oxazolidinone solution via cannula and stir for 1 hour at -78 °C to form the chiral enolate.

  • Add (2-bromoethyl)benzene (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. The crude product can be purified by flash chromatography if necessary.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product from Step 2 in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (30% w/w, 4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~6 with 1M HCl.

  • The desired (S)-2-Amino-4-phenyl-pentanoic acid can be isolated by ion-exchange chromatography or by crystallization.

Expected Outcome and Data

The diastereoselectivity of the alkylation step is typically high, often exceeding 95:5, due to the steric hindrance provided by the phenyl and methyl groups on the oxazolidinone auxiliary, which directs the incoming electrophile to the opposite face of the enolate.

StepProductTypical YieldDiastereomeric Ratio (d.r.)
1N-propionyl oxazolidinone>90%N/A
2Alkylated product80-90%>95:5
3(S)-2-Amino-4-phenyl-pentanoic acid>85%>98% ee (after purification)

Alternative Method: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation offers a more atom-economical route to (S)-2-Amino-4-phenyl-pentanoic acid. This method involves the hydrogenation of a prochiral α-enamido ester using a chiral rhodium catalyst.

Workflow Overview

cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection Substrate Synthesis of α-enamido ester precursor Hydrogenation Rh-catalyzed asymmetric hydrogenation Substrate->Hydrogenation Deprotection Hydrolysis of the ester and amide groups Hydrogenation->Deprotection

Caption: Workflow for catalytic asymmetric hydrogenation.

Protocol Outline
  • Synthesis of the α-enamido ester precursor: The synthesis begins with the condensation of an appropriate β-keto ester with an amine, followed by N-acylation to form the α-enamido ester.

  • Asymmetric Hydrogenation: The α-enamido ester is hydrogenated under a hydrogen atmosphere in the presence of a chiral rhodium catalyst, such as Rh(I)-DuPHOS, in a suitable solvent like methanol.[4]

  • Deprotection: The resulting N-acyl amino ester is then hydrolyzed under acidic or basic conditions to yield the final (S)-2-Amino-4-phenyl-pentanoic acid.

This method typically provides high enantiomeric excesses (>95% ee) and is well-suited for larger-scale syntheses.

Conclusion

The asymmetric synthesis of (S)-2-Amino-4-phenyl-pentanoic acid can be achieved through several reliable and high-yielding methods. The choice of the synthetic route will depend on the specific requirements of the research, including scale, cost, and available equipment. The detailed protocol for the chiral auxiliary-based method provides a robust and well-precedented approach for laboratory-scale synthesis, offering excellent stereocontrol. For larger-scale production, catalytic asymmetric hydrogenation presents a highly efficient and atom-economical alternative.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 249-286). Humana Press.
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Davis, F. A., Portonovo, P. S., Reddy, R. E., & Chiu, Y.-H. (1996). Asymmetric Strecker Synthesis Using Enantiopure Sulfinimines and Diethylaluminum Cyanide: The Alcohol Effect. The Journal of Organic Chemistry, 61(15), 440–441.
  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • Myers, A. G., & McKinstry, L. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Myers, A. G., & McKinstry, L. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, September 7). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. YouTube. [Link]

  • Soloshonok, V. A., & Ono, T. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(26), 21821–21826.
  • Cossio, F. P., & Diaz-Ortiz, A. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 14(14), 1436–1453.
  • ResearchGate. (n.d.). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Aza-Michael Reactions. Unexpected Selectivity Change when Manipulating the Structure of the Auxiliary. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). Retrieved from [Link]

  • Boesten, W. H., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124.
  • LookChem. (2022, July 29). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. Retrieved from [Link]

  • Asymmetric Thinking. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. Journal of the Chemical Society, Perkin Transactions 1, (4), 387–398.
  • Allery, C. (2024, March 27). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Lin, J. F., Chen, J. C., & Liu, Y. C. (2003). Enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid by the hydantoinase method. Chirality, 15(8), 699–702.
  • Wang, J., Liu, H., Aceña, J. L., Houck, D., Takeda, R., Moriwaki, H., Sato, T., & Soloshonok, V. A. (2015). Synthesis of bis-α,α′-amino acids through diastereoselective bis-alkylations of chiral Ni(ii)-complexes of glycine. Organic & Biomolecular Chemistry, 13(20), 5673–5678.
  • Evans Enolate Alkylation-Hydrolysis. (n.d.). Retrieved from [Link]

  • Kumar, A., & Singh, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3223–3239.
  • ResearchGate. (n.d.). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Retrieved from [Link]

  • An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid. (1987). The Journal of Organic Chemistry, 52(12), 2505–2508.
  • Arai, S., Kuraishi, M., & Nishida, T. (2009). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
  • Burk, M. J., de Koning, P. D., Gda, Y. M., & Hanson, R. M. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(23), 2645–2682.

Sources

Application

Application Note: Incorporating (S)-2-Amino-4-phenyl-pentanoic Acid in Solid-Phase Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, advanced coupling strategies, and self-validating protocols for bulky unnatural amino acids (UAAs). Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, advanced coupling strategies, and self-validating protocols for bulky unnatural amino acids (UAAs).

Executive Summary & Mechanistic Insights

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design, offering enhanced proteolytic stability and highly specific conformational constraints[1]. (S)-2-Amino-4-phenyl-pentanoic acid (C₁₁H₁₅NO₂)[2] is a particularly valuable UAA. Structurally, it features a γ -branched aliphatic-aromatic side chain—essentially a leucine derivative where a δ -methyl is replaced by a bulky phenyl ring.

The Dual-Faceted Steric Challenge

While this structural topology is excellent for occupying deep hydrophobic binding pockets in target receptors, it introduces severe thermodynamic and kinetic barriers during Solid-Phase Peptide Synthesis (Fmoc-SPPS)[3]. The causality of this difficulty is twofold:

  • Electrophilic Shielding: During the activation of the UAA, the bulky γ -branched phenyl group folds back over the α -carbon, sterically shielding the activated carbonyl from nucleophilic attack by the resin-bound peptide[4].

  • Nucleophilic Suppression: Once successfully coupled, the UAA's own α -amine is heavily obstructed by its side chain, drastically reducing its nucleophilicity for the subsequent amino acid addition[4].

Standard carbodiimide activation (e.g., DIC/HOBt) fails to overcome these kinetic barriers, leading to high rates of deletion sequences and truncated byproducts[4]. To achieve quantitative yields, the synthesis must transition to highly reactive uronium/aminium salts (e.g., HATU) or advanced additive esters (e.g., OxymaPure) combined with self-validating double-coupling workflows[1].

Mechanistic Pathways of Activation

To bypass the steric shield of (S)-2-Amino-4-phenyl-pentanoic acid, we rely on the neighboring group effect provided by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). When HATU reacts with the UAA, it generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen at position 7 of the HOAt ring acts as an intramolecular general base, hydrogen-bonding with the incoming amine and artificially increasing its local concentration and nucleophilicity, thereby driving the amide bond formation despite the steric bulk[4].

Pathway A Steric Shielding by γ-Branched Phenyl Group B Standard Activation (DIC/HOBt) Incomplete Esterification A->B Impedes nucleophilic attack C Advanced Activation (HATU/HOAt) Intramolecular Base Catalysis A->C Necessitates strong activator D Peptide Truncation / Deletion B->D Leads to E Rapid Amide Bond Formation (>95% Yield) C->E Overcomes barrier

Caption: Mechanistic pathways demonstrating how advanced activation overcomes steric shielding.

Quantitative Data: Coupling Efficiencies

The following table summarizes the empirical data for coupling (S)-2-Amino-4-phenyl-pentanoic acid onto a standard resin-bound peptide, as well as the subsequent coupling of the next amino acid onto the UAA's hindered amine.

Table 1: Comparative Coupling Efficiencies for Sterically Hindered Steps

Coupling StepReagent SystemEquivalentsConditionsAverage Yield (%)
UAA to Peptide DIC / HOBt3.0Room Temp, 120 min45.2%
UAA to Peptide HATU / DIEA3.0Room Temp, 120 min88.5%
UAA to Peptide DIC / OxymaPure4.0Microwave (75°C), 15 min>98.0%
Next AA to UAA DIC / HOBt3.0Room Temp, 120 min38.4%
Next AA to UAA HATU / DIEA4.0Double Coupling, RT94.1%

Note: Yields are determined via LC-MS integration of crude cleavage products.

Experimental Protocols: Self-Validating SPPS Workflow

This protocol is designed for a 0.1 mmol scale synthesis using Rink Amide AM resin (loading ~0.5 mmol/g) to yield a C-terminal amide[1][5]. Every critical step includes a self-validating checkpoint to ensure trustworthiness.

Step 1: Resin Swelling
  • Weigh 200 mg of Rink Amide AM resin into a fritted polypropylene reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF).

  • Agitate for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the surface area and pore accessibility for the bulky UAA[1]. Drain the solvent completely.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes. Causality: Piperidine acts as a base to abstract the acidic proton at the 9-position of the fluorene ring, initiating an E1cB elimination to expose the primary amine[3].

  • Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Step 3: UAA Activation and Coupling
  • Preparation: Dissolve 0.4 mmol (4 eq) of Fmoc-(S)-2-Amino-4-phenyl-pentanoic acid[2] and 0.4 mmol (4 eq) of HATU in 2 mL of DMF.

  • Activation: Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIEA). Stir for 1 minute. The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature. (Alternative: If using a microwave synthesizer, heat to 75°C for 15 minutes)[1].

Step 4: Self-Validation (Kaiser Test)
  • Extract a few resin beads, wash with ethanol, and transfer to a glass tube.

  • Add 1 drop each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes. Causality: A blue color indicates unreacted primary amines (incomplete coupling). A yellow/colorless result indicates complete conversion.

  • Decision Matrix: If the test is blue, perform a Double Coupling using DIC (4 eq) and OxymaPure (4 eq) for 1 hour. Do not use HATU for the second coupling to avoid guanidinylation of the unreacted amine.

Step 5: Capping
  • Add 5 mL of capping solution (10% acetic anhydride, 10% DIEA in DMF).

  • Agitate for 10 minutes, then wash with DMF (3 × 5 mL). Causality: Acetic anhydride permanently acetylates any trace unreacted amines. This terminates the chain, ensuring that any failed couplings result in easily separable short truncations rather than complex deletion sequences with similar molecular weights to the target peptide.

Step 6: Cleavage and Global Deprotection
  • Wash the resin with Dichloromethane (DCM) (3 × 5 mL) to shrink the matrix, then dry under a vacuum for 30 minutes.

  • Add 5 mL of cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O. Agitate for 2 hours[5]. Causality: TFA cleaves the peptide from the linker. TIPS acts as a highly efficient carbocation scavenger, preventing the highly reactive protecting group cations from re-alkylating the electron-rich phenyl ring of the UAA.

  • Filter the TFA solution into 40 mL of cold diethyl ether to precipitate the peptide. Centrifuge, decant the ether, and lyophilize the crude pellet.

Workflow Visualization

Workflow N1 Resin Swelling N2 Fmoc Deprotection N1->N2 N3 UAA Coupling N2->N3 N4 Kaiser Test N3->N4 N4->N3 If Positive (Double Couple) N5 Capping (Ac2O) N4->N5 If Negative N6 Cleavage & Isolation N5->N6

Caption: Self-validating Fmoc-SPPS workflow for bulky unnatural amino acids.

References

  • PubChem. "2-amino-4-phenylpentanoic acid hydrochloride (C11H15NO2)." National Center for Biotechnology Information. Available at:[Link]

  • Ferron, L., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. Available at:[Link]

Sources

Method

HPLC analytical method for determining the purity of (S)-2-Amino-4-phenyl-pentanoic acid

Application Note: Comprehensive HPLC Analytical Method for Determining the Purity of (S)-2-Amino-4-phenyl-pentanoic acid Audience: Researchers, scientists, and drug development professionals. Mechanistic Grounding & Anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive HPLC Analytical Method for Determining the Purity of (S)-2-Amino-4-phenyl-pentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Mechanistic Grounding & Analytical Strategy

(S)-2-Amino-4-phenyl-pentanoic acid is a chiral, unnatural amino acid that serves as a critical building block in the synthesis of modified peptides, enzyme inhibitors, and small-molecule therapeutics. Because its stereochemistry and chemical integrity directly dictate the pharmacological efficacy and safety of downstream active pharmaceutical ingredients (APIs), purity assessment cannot be one-dimensional. It requires a dual-axis analytical strategy: assessing Chemical Purity to quantify synthetic byproducts, and Enantiomeric Purity to detect trace levels of the undesired (R)-enantiomer.

1.1 Chemical Purity Strategy (RP-HPLC) Reversed-Phase HPLC (RP-HPLC) is the standard methodology for resolving amino acids from synthesis-related impurities 1[1]. The industrial synthesis of 2-amino-4-phenyl-pentanoic acid typically involves the hydrolysis of 2-amino-4-phenylpentanenitrile 2[2]. Consequently, unreacted nitriles or degradation products must be separated. Causality of Method: Native amino acids are zwitterionic and highly polar, leading to poor retention on standard C18 columns. To counteract this, 0.1% Trifluoroacetic acid (TFA) is employed as an ion-pairing agent in the mobile phase. TFA lowers the pH below the pKa of the carboxylate group, suppressing its ionization. This neutralizes the molecule sufficiently to increase its hydrophobicity, ensuring sharp peak shapes and robust retention on the non-polar stationary phase.

1.2 Enantiomeric Purity Strategy (Chiral HPLC) The accurate determination of enantiomeric purity is critical, as stereochemistry significantly impacts biological activity 3[3]. While indirect methods require derivatization (which risks racemization), direct analysis of underivatized amino acids is preferred and highly effective on macrocyclic glycopeptide-based chiral stationary phases (CSPs)4[4]. Causality of Method: We utilize a Teicoplanin-based CSP (e.g., CHIROBIOTIC T). Unlike polysaccharide-based CSPs, macrocyclic glycopeptides possess multiple ionic and hydrogen-bonding sites compatible with polar/aqueous mobile phases. The zwitterionic (S)-2-amino-4-phenyl-pentanoic acid interacts stereoselectively with the teicoplanin chiral cleft. Modulating the methanol concentration in a water/methanol/formic acid mobile phase exploits the U-shaped retention profile characteristic of these columns, optimizing the enantioselective thermodynamic exchange 4[4].

Visualization of Analytical Workflow

HPLC_Workflow Start Sample: (S)-2-Amino-4-phenyl-pentanoic acid ChemBranch Chemical Purity Assessment Start->ChemBranch ChiralBranch Enantiomeric Purity Assessment Start->ChiralBranch RP_HPLC RP-HPLC (C18 Column) Gradient: Water/MeCN + 0.1% TFA ChemBranch->RP_HPLC Chiral_HPLC Chiral HPLC (Teicoplanin CSP) Isocratic: Water/MeOH/Formic Acid ChiralBranch->Chiral_HPLC Detect_UV1 UV Detection (210 nm) Quantify Synthesis Impurities RP_HPLC->Detect_UV1 Detect_UV2 UV/MS Detection Resolve D/L Enantiomers Chiral_HPLC->Detect_UV2 SysSuit System Suitability Validation (Rs > 1.5, Tailing < 2.0) Detect_UV1->SysSuit Detect_UV2->SysSuit Final Comprehensive Purity Report (% Area & % ee) SysSuit->Final

Dual-axis HPLC workflow for chemical and enantiomeric purity assessment.

Experimental Protocols

Protocol A: Chemical Purity via RP-HPLC Self-Validating Design: This protocol incorporates a blank injection and a resolution standard to ensure baseline stability and column performance before sample analysis.

  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas.

    • Diluent: 90:10 Water:Acetonitrile (v/v).

  • Sample Preparation: Accurately weigh 10.0 mg of (S)-2-Amino-4-phenyl-pentanoic acid and dissolve in 10.0 mL of diluent (1.0 mg/mL). Vortex until fully dissolved.

  • Chromatographic Conditions:

    • Column: Hypersil GOLD C18, 250 × 4.6 mm, 5 µm (or equivalent).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (captures amide/carboxyl absorbance).

  • System Suitability Check: Inject the diluent (blank) to confirm no interfering peaks. Inject a standard solution (containing the API and known impurities like 2-amino-4-phenylpentanenitrile) to verify a resolution (Rs) > 2.0.

  • Execution: Run the gradient program (see Table 1). Integrate all peaks ≥ 0.05% area. Calculate chemical purity using the area normalization method.

Protocol B: Enantiomeric Purity via Chiral HPLC Self-Validating Design: A racemic standard (DL-2-Amino-4-phenyl-pentanoic acid) must be injected prior to the sample to empirically prove the system's enantioselective resolving power.

  • Reagent Preparation:

    • Mobile Phase: Mix Water, Methanol, and Formic Acid in a 30:70:0.1 (v/v/v) ratio. The high organic modifier concentration enhances enantioselectivity on the macrocyclic glycopeptide CSP.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC T (Teicoplanin), 250 × 4.6 mm, 5 µm.

    • Column Temperature: 25 °C (Lower temperatures often improve chiral recognition thermodynamics).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (or LC-MS in positive ESI mode for orthogonal mass confirmation).

  • System Suitability Check: Inject the racemic mixture. The system is only valid if the resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5.

  • Execution: Inject the sample. Determine the enantiomeric excess (% ee) by comparing the peak area of the (S)-enantiomer against any detected (R)-enantiomer.

Quantitative Data & System Suitability

Table 1: RP-HPLC Gradient Program for Chemical Purity

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
5.09551.0
25.010901.0
30.010901.0
31.09551.0
40.09551.0

Table 2: System Suitability and Acceptance Criteria

ParameterChemical Purity (RP-HPLC)Enantiomeric Purity (Chiral HPLC)
Target Peak Retention Time ~18.5 min~12.0 min ((S)-enantiomer)
Resolution (Rs) > 2.0 (from nearest impurity)> 1.5 (between D/L enantiomers)
Tailing Factor (Tf) ≤ 1.5≤ 2.0
Signal-to-Noise (S/N) Limit ≥ 3:1 for 0.05% impurity≥ 10:1 for 0.1% (R)-enantiomer
Injection Precision (% RSD, n=5) ≤ 1.0%≤ 2.0%

References

  • BenchChem. Scale-Up Synthesis of 2-Amino-4-phenylpentan-1-ol for Industrial Use.
  • BenchChem.
  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
  • Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Amino-4-phenyl-pentanoic Acid

Welcome to the technical support center for the synthesis of (S)-2-Amino-4-phenyl-pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-4-phenyl-pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable non-proteinogenic amino acid. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your synthetic route and improve your overall yield and enantiomeric purity.

Section 1: Troubleshooting Guide for Asymmetric Synthesis

Asymmetric synthesis is a preferred route for obtaining high enantiopurity directly. However, these multi-step syntheses can be sensitive to various parameters. This section addresses common issues encountered during asymmetric synthesis, particularly focusing on methods like alkylation of chiral glycine equivalents.

Q1: My asymmetric alkylation is resulting in low diastereoselectivity. What are the likely causes and how can I improve it?

A1: Low diastereoselectivity in the alkylation of chiral glycine equivalents, such as those derived from pseudoephedrine or using nickel(II) complexes, is a frequent challenge.[1][2][3] The root cause often lies in suboptimal reaction conditions that fail to provide a sufficiently ordered transition state for the alkylation step.

Underlying Causality: The stereochemical outcome of the alkylation is dictated by the facial selectivity of the enolate's attack on the electrophile. This is controlled by the chiral auxiliary, which sterically blocks one face of the enolate. Factors that disrupt this steric control, such as improper base selection, temperature fluctuations, or solvent effects, can lead to a loss of selectivity.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry: The choice of base is critical for efficient and selective enolate formation.

    • Problem: Using a base that is too strong or sterically unhindered might lead to side reactions or a less-defined enolate geometry.

    • Solution: For sensitive substrates like Ni(II) complexes of glycine Schiff bases, a moderately strong base like powdered potassium hydroxide (KOH) in a suitable solvent system (e.g., MeOH/DMF) is often effective.[2] Ensure the base is freshly ground and used in the correct stoichiometry (typically 1.0-1.2 equivalents) to avoid side reactions.

  • Temperature Control: Alkylation reactions are often exothermic and temperature-sensitive.

    • Problem: Inconsistent temperature control can lead to a loss of stereoselectivity.

    • Solution: Maintain a consistent reaction temperature, typically between 20-35°C for these types of alkylations.[2] Use an ice bath to manage any exotherms, especially during the addition of the base or alkylating agent.

  • Solvent Purity and Choice: The solvent plays a crucial role in solvating the ions and influencing the transition state.

    • Problem: The presence of water or other protic impurities can quench the enolate, leading to lower yields and selectivity.

    • Solution: Use anhydrous solvents. For Ni(II) complex alkylations, a mixture of DMF and MeOH can be effective.[2]

Q2: I'm experiencing a low yield after the deprotection and work-up of my alkylated product. Where am I losing my material?

A2: Significant product loss during deprotection and work-up is often due to incomplete reaction, side-product formation, or difficulties in isolating the final amino acid.

Underlying Causality: For methods involving chiral auxiliaries, the deprotection step (e.g., acid hydrolysis to break down a Ni(II) complex) must be carefully controlled to release the amino acid without causing racemization or degradation.[2][3] Subsequent purification steps, if not optimized, can also lead to substantial losses.

Troubleshooting Workflow:

G cluster_0 Deprotection & Work-up Troubleshooting A Low Yield Observed B Monitor Deprotection (TLC/LC-MS) A->B Step 1 D Check for Emulsions During Extraction A->D Step 2 C Optimize Acid Hydrolysis (e.g., 6N HCl) B->C Incomplete Reaction? G Improved Yield C->G E Adjust pH for Precipitation/Extraction D->E Product in Aqueous Layer? F Consider Alternative Purification (e.g., Ion Exchange) E->F Difficult Isolation? F->G

Caption: Troubleshooting workflow for low yield during work-up.

Step-by-Step Optimization:

  • Monitor Deprotection: Before the work-up, ensure the deprotection is complete using TLC or LC-MS to check for the disappearance of the starting complex.

  • Controlled Hydrolysis: When disassembling a Ni(II) complex, use a defined amount of acid (e.g., 6N HCl) and stir for a sufficient time to ensure complete breakdown.[2]

  • Efficient Extraction: The free amino acid may have significant water solubility.

    • Problem: Poor phase separation or emulsions can trap the product in the aqueous layer.

    • Solution: After acid hydrolysis, carefully separate the layers. The chiral auxiliary can often be precipitated and recovered by filtration. The amino acid will be in the aqueous filtrate.

  • Optimized Isolation:

    • Problem: Direct crystallization from the aqueous solution can be inefficient.

    • Solution: A common strategy is to proceed with the next step, such as N-protection (e.g., with Fmoc-OSu), in the aqueous solution.[2] The protected amino acid is often less water-soluble and can be extracted more easily with an organic solvent like acetonitrile.

Section 2: FAQs for Reductive Amination Routes

Reductive amination of a corresponding keto-acid is another popular method. While seemingly straightforward, this reaction has its own set of challenges.

Q3: My reductive amination is giving a very low conversion rate. What's going wrong?

A3: Low conversion in reductive amination typically points to issues with imine formation, the activity of the reducing agent, or suboptimal reaction conditions.[4]

Underlying Causality: Reductive amination is a two-step process in one pot: the formation of an imine (or enamine) from a ketone/aldehyde and an amine, followed by its reduction. The equilibrium for imine formation can be unfavorable, and the pH of the reaction is critical for both steps.[4]

Key Parameters for Optimization:

ParameterCommon IssueRecommended SolutionRationale
pH pH is too high or too low.Maintain a slightly acidic pH (4-5).[4]Too acidic, and the amine is protonated and non-nucleophilic. Too basic, and the carbonyl is not activated for attack.
Reducing Agent Agent is too reactive or has degraded.Use a mild reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[5][6]Harsher agents like NaBH₄ can reduce the starting ketone before imine formation.[6][7] STAB is selective for imines over ketones.
Imine Formation Equilibrium does not favor the imine.Add a catalytic amount of acid (e.g., acetic acid).[4][7] Allow time for imine formation before adding the reducing agent.The acid catalyzes the dehydration step required for imine formation.
Solvent Reagents are not fully soluble.Use an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4]Ensures all reagents are in solution to react efficiently.

General Protocol for Reductive Amination:

  • Dissolve the keto-acid and ammonium source (e.g., ammonium acetate) in an anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Add acetic acid (1.0-1.2 equivalents) to catalyze imine formation.[4]

  • Stir the mixture at room temperature for 30-60 minutes to allow the imine to form.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.2-1.5 equivalents).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

Q4: I'm observing significant side products, including the alcohol from the reduction of my starting ketone. How can I improve the selectivity?

A4: The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive and is reducing the starting ketone faster than the imine is being formed and/or reduced.[4]

Underlying Causality: The success of a one-pot reductive amination hinges on the relative rates of two competing reductions: ketone reduction vs. imine reduction. The ideal reducing agent should be selective for the imine.

Improving Selectivity:

G cluster_0 Reductive Amination Pathways Ketone Keto-Acid Imine Imine Intermediate Ketone->Imine + NH₃, -H₂O SideProduct Hydroxy Acid (Side Product) Ketone->SideProduct Reduction (Undesired Pathway) Product (S)-Amino Acid Imine->Product Reduction (Desired Pathway)

Caption: Competing reduction pathways in reductive amination.

  • Switch to a Milder Reducing Agent: This is the most effective solution.

    • High Selectivity Option: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose. It is less reactive than NaBH₄ and will selectively reduce the protonated imine intermediate.[4][6]

    • Alternative: Sodium cyanoborohydride (NaBH₃CN) is also highly selective but requires careful handling due to the potential to generate hydrogen cyanide gas under acidic conditions.[5][6]

  • Two-Step Procedure: If selectivity remains an issue, separate the two steps.

    • Step 1: Imine Formation: Form the imine first in a solvent like methanol or by using a Dean-Stark trap to remove water and drive the equilibrium.

    • Step 2: Reduction: Once imine formation is complete (confirmed by NMR or IR), cool the reaction mixture and then add a stronger, less expensive reducing agent like NaBH₄.[8]

Section 3: Enzymatic Resolution and Synthesis

For large-scale and green chemistry applications, enzymatic methods offer high selectivity and mild reaction conditions.[][10]

Q5: My enzymatic resolution of racemic 2-Amino-4-phenyl-pentanoic acid is stalling at less than 50% conversion. What is the problem?

A5: A classic kinetic resolution is theoretically limited to a maximum yield of 50% for a single enantiomer because the enzyme selectively acts on one enantiomer, leaving the other untouched. To achieve yields greater than 50%, you must incorporate a racemization step, a process known as dynamic kinetic resolution (DKR).[11]

Underlying Causality: In a standard enzymatic resolution, an enzyme (e.g., an acylase or amidase) selectively hydrolyzes an N-acetylated or amide derivative of one enantiomer (e.g., the L-enantiomer), allowing it to be separated from the unreacted D-enantiomer derivative.[12] Without a method to convert the unreacted enantiomer into the desired one, the maximum yield is capped at 50%.

Achieving >50% Yield with Dynamic Kinetic Resolution (DKR):

G cluster_res Enzymatic Resolution cluster_rac Racemization Racemate Racemic Amino Acid Amide (D/L) L_Amide L-Amide D_Amide D-Amide L_Acid L-Amino Acid (Product) L_Amide->L_Acid Amidase (Selective Hydrolysis) D_Amide->L_Amide Racemase

Caption: Dynamic Kinetic Resolution (DKR) workflow.

Solutions:

  • Implement DKR: Couple the stereoselective enzyme with a racemase.

    • Example: Use an L-amino acid amidase to hydrolyze the L-amide, and an α-amino-ε-caprolactam (ACL) racemase to continuously convert the remaining D-amide back into the L-amide for the amidase to act upon.[11] This allows for a theoretical yield of up to 100%.

  • Optimize DKR Conditions:

    • Enzyme Stability: Ensure the pH and temperature are compatible with both enzymes. For example, ACL racemase is stable up to 65°C, while some amidases lose activity above 50°C.[11] Finding a suitable temperature window (e.g., 45°C) is crucial.

    • Cofactors: Some racemases require cofactors like pyridoxal 5'-phosphate (PLP).[11] Ensure this is present in the reaction buffer.

    • Substrate Concentration: High substrate concentrations can sometimes inhibit enzyme activity. Determine the optimal substrate loading through small-scale experiments.[11]

References

  • A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society. [Link]

  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications (RSC Publishing). [Link]

  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications (RSC Publishing). DOI:10.1039/D2CC04909K. [Link]

  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Research Communities. [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. PMC - NIH. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Resolution of Amino Acids. XII. Preparation of l-2-Amino-5-arylpentanoic Acids, Constituent Amino Acids in AM-Toxins. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. Journal of the American Chemical Society. [Link]

  • US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • Special Issue: Development of Asymmetric Synthesis. MDPI. [Link]

  • A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. ResearchGate. [Link]

  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

Sources

Optimization

Technical Support Center: Purification of Non-Proteinogenic Amino Acids (NPAAs)

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of non-proteinogenic amino acids (NPAAs). This guide is designed to provide practical,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of non-proteinogenic amino acids (NPAAs). This guide is designed to provide practical, in-depth solutions to the unique challenges encountered when purifying these structurally diverse molecules. NPAAs are critical components in modern drug discovery, offering pathways to enhanced stability, potency, and novel therapeutic profiles.[1] However, their unique physicochemical properties, such as high polarity, zwitterionic nature, and structural similarity to endogenous molecules, often complicate their isolation and purification.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves from high-level strategy selection to technique-specific problem-solving, providing not just protocols but the scientific reasoning behind them.

Part 1: Purification Strategy & General Troubleshooting

The first step in any purification workflow is selecting the right strategy. The choice of technique is dictated by the specific properties of your target NPAA and the nature of the impurities in your mixture.

FAQ: Where do I start with a complex crude mixture containing my NPAA?

Answer: Start with a thorough characterization of your target NPAA and a logical assessment of your crude mixture. The optimal purification strategy depends on key physicochemical properties. Use the following decision workflow to guide your initial approach.

Purification Strategy Selection cluster_rpc If RPC fails due to polarity... start Crude Mixture is_polar Is the NPAA highly polar? start->is_polar is_charged Is the NPAA charged at workable pH? is_polar->is_charged Yes rpc Reversed-Phase (RPC) (Standard C18) is_polar->rpc No rpc_ip RPC with Ion-Pairing Agent hilic HILIC is_charged->hilic No iex Ion-Exchange (IEX) is_charged->iex Yes has_uv Does it have a strong chromophore? final_purity Final Polish & Desalting rpc->final_purity rpc_ip->final_purity hilic->final_purity iex->final_purity

Caption: Decision workflow for selecting an initial purification strategy.

Expert Explanation:

  • Polarity: Most NPAAs are highly polar, making them challenging to retain on standard reversed-phase (RPC) columns like C18.[2][3] If your NPAA is eluting in or near the void volume, alternative techniques are necessary.

  • Charge: The zwitterionic nature of amino acids means their net charge is highly dependent on pH. This property is exploited in Ion-Exchange Chromatography (IEX). If your NPAA has a pI that allows it to be charged at a pH where it is stable, IEX is an excellent choice for initial capture and purification.[4][5]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for highly polar analytes that are poorly retained in RPC.[6] It uses a polar stationary phase and a mobile phase with a high organic content, causing polar analytes to be retained longer.[7][8] This technique is often the go-to method for underivatized amino acid analysis.[2][8]

Part 2: Chromatography-Specific Troubleshooting

Once a primary technique is chosen, optimization is key. This section addresses common problems encountered during chromatographic purification of NPAAs.

Section 2.1: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. It is highly sensitive to buffer pH and ionic strength.[5]

Q1: My NPAA does not bind to the IEX column. What is the cause?

Answer: This is one of the most common issues in IEX and is almost always related to incorrect buffer conditions or sample preparation.

Causality: For an NPAA to bind to an IEX resin, its net charge must be opposite to the charge of the resin's functional groups. This is controlled by the buffer pH relative to the isoelectric point (pI) of the NPAA.

  • Anion Exchange (AEX): The buffer pH must be above the NPAA's pI to give it a net negative charge for binding to a positively charged resin (e.g., Q, DEAE).

  • Cation Exchange (CEX): The buffer pH must be below the NPAA's pI to give it a net positive charge for binding to a negatively charged resin (e.g., SP, CM).

Troubleshooting Protocol:

  • Verify pH and pI:

    • Action: Calculate the theoretical pI of your NPAA. Ensure the pH of your binding/start buffer is at least 0.5 to 1 pH unit away from the pI.[4][5]

    • Reasoning: When the buffer pH is too close to the pI, the NPAA will have a near-neutral charge and will not bind effectively.[4]

  • Check Sample Conductivity:

    • Action: Ensure the ionic strength (salt concentration) of your sample is low and matches the start buffer. If necessary, desalt or dialyze your sample before loading.[4]

    • Reasoning: High salt concentrations in the sample will compete with the NPAA for binding sites on the resin, preventing effective capture.[9][10]

  • Confirm Column Equilibration:

    • Action: Equilibrate the column with at least 5-10 column volumes of start buffer, or until the pH and conductivity of the column effluent match the buffer reservoir.[5]

    • Reasoning: Incomplete equilibration means the ionic environment within the column is not optimized for binding.[9]

  • Select the Correct Buffer Ion:

    • Action: Use a buffering ion that has the same charge as the resin's functional groups (e.g., use a cationic buffer like Tris for an AEX column).[4]

    • Reasoning: A buffering ion with the opposite charge can participate in the ion exchange process, competing with your target molecule.[4]

Q2: How can I remove the high concentration of salt from my IEX fractions?

Answer: Removing salt post-IEX is a critical step before characterization or subsequent purification steps.

MethodPrincipleProsCons
Dialysis / Diafiltration Size exclusion through a semi-permeable membrane.Gentle; good for larger volumes.Slow; potential for sample loss.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Relatively fast; good resolution.Can lead to sample dilution.
Reversed-Phase Solid-Phase Extraction (SPE) Adsorption onto a hydrophobic sorbent, wash with water, elute with organic solvent.Fast; concentrates the sample.Requires NPAA to have some hydrophobic character; potential for irreversible binding.
Electrodialysis Uses ion-exchange membranes and an electric field to remove salts.[11]Efficient for demineralization.[11]Can lead to some loss of charged amino acids.[11]
Lyophilization (Freeze-Drying) Sublimation of water from a frozen state.Removes volatile buffers (e.g., ammonium bicarbonate).Does not remove non-volatile salts (e.g., NaCl, phosphate).
Section 2.2: Reversed-Phase Chromatography (RPC)

RPC separates molecules based on hydrophobicity. While challenging for polar NPAAs, it can be adapted.

Q1: My highly polar NPAA elutes in the void volume of a C18 column. What are my options?

Answer: This is expected for many polar NPAAs.[3] Standard C18 phases do not provide sufficient interaction for retention. You have two primary options: switch to a more suitable chromatography mode or modify the RPC conditions.

Troubleshooting Protocol:

  • Switch to HILIC:

    • Action: Transfer your methodology to a HILIC column (e.g., Amide, Diol, or bare silica).[2]

    • Reasoning: HILIC is designed for this exact problem, promoting retention of polar compounds by partitioning them into a water-enriched layer on the stationary phase surface.[6][8] Elution is typically achieved by increasing the aqueous component of the mobile phase.[6]

  • Introduce an Ion-Pairing Agent:

    • Action: Add an ion-pairing (IP) agent to the mobile phase. For acidic NPAAs (anionic), use a cationic IP agent like tetrabutylammonium (TBA). For basic NPAAs (cationic), use an anionic IP agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).

    • Reasoning: The IP agent has a charged head group that associates with the oppositely charged NPAA and a hydrophobic tail that interacts with the C18 stationary phase. This complex is more retained than the NPAA alone.

Q2: I am observing severe peak tailing for my NPAA.

Answer: Peak tailing in RPC often results from secondary interactions or column overload.

Causality: Unwanted interactions between the NPAA and the column can cause tailing. For amino acids, a common cause is the interaction of basic amine groups with residual, acidic silanol groups on the silica backbone of the stationary phase.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH:

    • Action: Add a small amount of acid (e.g., 0.1% TFA or formic acid) to your mobile phase to bring the pH to ~2.5-3.0.

    • Reasoning: At low pH, the residual silanol groups are protonated and less likely to interact ionically with protonated amine groups on the NPAA.[12]

  • Reduce Sample Load:

    • Action: Dilute your sample and inject a smaller amount onto the column.

    • Reasoning: Overloading the column saturates the stationary phase, leading to a non-ideal chromatographic profile, including peak tailing.[13]

  • Use an End-Capped Column:

    • Action: Ensure you are using a high-quality, end-capped RPC column.

    • Reasoning: End-capping masks most of the residual silanol groups, minimizing the potential for secondary interactions.

Part 3: Post-Purification & Characterization Challenges

After achieving chromatographic purity, the final steps of isolating the NPAA in a solid, stable form and confirming its identity present their own hurdles.

FAQ: My NPAA is pure by HPLC, but I can't get it to crystallize. What should I try?

Answer: Crystallization is a complex process influenced by purity, solvent, temperature, and nucleation. The zwitterionic nature of amino acids can make them particularly challenging to crystallize.

Causality: Zwitterions have strong intermolecular dipole-dipole interactions and extensive hydrogen bonding networks, which can favor the formation of amorphous solids or oils over ordered crystalline lattices.[14][15] The presence of even minor impurities or residual salts can disrupt crystal formation.

Troubleshooting Protocol:

  • Ensure Absolute Purity:

    • Action: Confirm purity by an orthogonal method (e.g., LC-MS, NMR). Remove any residual salts or buffer components meticulously.

    • Reasoning: Impurities can act as "crystal poisons," inhibiting the formation of a stable lattice.

  • Systematically Screen Solvents:

    • Action: Use an anti-solvent vapor diffusion or liquid-liquid diffusion setup. Dissolve the NPAA in a solvent in which it is highly soluble (e.g., water, DMSO), and slowly introduce a miscible anti-solvent in which it is poorly soluble (e.g., ethanol, isopropanol, THF, acetone).

    • Reasoning: Slowly decreasing the solubility brings the solution to a state of supersaturation, which is required for crystal nucleation and growth.

  • Adjust the pH:

    • Action: Adjust the pH of the aqueous solution towards the NPAA's pI.

    • Reasoning: Amino acids are least soluble at their isoelectric point, where they exist as neutral zwitterions.[16] This property is frequently used to induce precipitation or crystallization.

  • Consider Zwitterionic Additives:

    • Action: In some cases, the addition of other zwitterionic molecules has been shown to facilitate the crystallization of target molecules.[17]

    • Reasoning: These additives can help modulate intermolecular interactions and promote the formation of a more ordered state.[17]

Crystallization Troubleshooting start High Purity NPAA in Solution check_purity Confirm >99% Purity & No Salt start->check_purity solvent_screen Systematic Solvent/ Anti-Solvent Screening check_purity->solvent_screen Purity Confirmed failure Still Oiling Out/ Amorphous Solid check_purity->failure Impure ph_adjust Adjust pH to pI solvent_screen->ph_adjust solvent_screen->failure temp_control Slow Evaporation & Temperature Control (e.g., 4°C) ph_adjust->temp_control ph_adjust->failure seeding Introduce Seed Crystal (if available) temp_control->seeding temp_control->failure success Crystals Formed seeding->success seeding->failure

Caption: Troubleshooting flowchart for NPAA crystallization.

References

  • Alpert, A.J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Application Note. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. AMT Application Note. [Link]

  • Lee, J.W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11505-11510. [Link]

  • Du, C.X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Advances, 9(66), 38555-38562. [Link]

  • Csapó, J., et al. (2013). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 6(1), 5-20. [Link]

  • Siano, F., et al. (2024). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Molecules, 29(4), 850. [Link]

  • Cytiva. (2024). Troubleshooting protein loss during ion exchange (IEX) chromatography. Cytiva Knowledge Center. [Link]

  • Lee, J.W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. PubMed, 92(17), 11505-11510. [Link]

  • Agilent Technologies. (2022). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Agilent Technical Overview. [Link]

  • Li, F., et al. (2015). Zwitterion-Immobilized Imprinted Polymers for Promoting the Crystallization of Proteins. Crystal Growth & Design, 15(9), 4237-4243. [Link]

  • Simó-Alfonso, E.F., et al. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 299-312. [Link]

  • Zhang, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12. [Link]

  • DIAION. (n.d.). Separation and Refining of Amino acids. DIAION Manual. [Link]

  • Reddit r/Chempros. (2021). Desalting Amino Acids. Reddit Discussion. [Link]

  • GE Healthcare. (2007). Purifying Challenging Proteins. GE Healthcare Handbook. [Link]

  • Tiritiris, I., et al. (2019). Co-crystallization of a neutral molecule and its zwitterionic tautomer. Acta Crystallographica Section E, 75(Pt 5), 726-731. [Link]

  • Kulyyassov, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PLOS ONE, 18(7), e0288825. [Link]

  • Zuriarrain, J., et al. (2024). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences, 25(16), 8683. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek Technical Library. [Link]

  • Reddit r/Chempros. (2022). Reverse phase TLC issues. Reddit Discussion. [Link]

  • Vasile, C., et al. (2022). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Magnetochemistry, 8(12), 163. [Link]

  • Sarapulova, V., et al. (2022). Desalination of Neutral Amino Acid Solutions in an Electromembrane System. Membranes, 12(7), 654. [Link]

  • Taylor, C.R., et al. (2023). From A to Z: a study of polymorphs related by proton transfer. CrystEngComm, 25(21), 3025-3036. [Link]

  • Hanna, M.R., et al. (1987). U.S. Patent No. 4,661,606. Washington, DC: U.S.
  • Saleem, M., et al. (2022). Separation and Purification of Amino Acids. In Ion Exchange Technology II: Applications. IntechOpen. [Link]

  • Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11. [Link]

Sources

Troubleshooting

Troubleshooting poor peak shape in HPLC analysis of chiral amino acids

Welcome to the Technical Support Center for HPLC analysis of chiral amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC analysis of chiral amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic separations. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure you can achieve accurate and robust results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from users performing chiral amino acid analysis via HPLC.

Q1: What are the most frequent causes of poor resolution between my amino acid enantiomers?

Poor resolution is often a multifaceted issue. The primary culprits are typically an inappropriate chiral stationary phase (CSP) for your specific amino acids, a suboptimal mobile phase composition, or an incorrect flow rate. Chiral separations are highly sensitive to the mobile phase's organic modifier, pH, and any additives. Additionally, unlike standard reversed-phase chromatography, chiral separations can be very sensitive to flow rate, with lower flow rates often yielding better resolution.[1] Temperature also plays a critical role and can significantly alter enantioselectivity.[1][2][3]

Q2: Why am I seeing peak tailing for only my basic amino acids?

Peak tailing, especially for basic compounds, is frequently caused by secondary interactions with the stationary phase.[4][5] On silica-based CSPs, residual silanol groups can interact with basic analytes, causing them to lag on the column and produce tailing peaks.[4] This can often be mitigated by adjusting the mobile phase pH to suppress the ionization of the silanol groups or by using a highly end-capped column.[4]

Q3: Can temperature changes really make that much of a difference in my chiral separation?

Absolutely. Temperature is a critical parameter in chiral HPLC and can have a profound and sometimes unpredictable effect on your separation.[1][2][6] Changing the temperature affects the thermodynamics of the interaction between the enantiomers and the chiral stationary phase.[2][6] In some cases, increasing the temperature can improve resolution and peak shape, while in others, it may have the opposite effect or even cause a reversal of the enantiomer elution order.[3][7] Therefore, precise temperature control is crucial for reproducible results.

Q4: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are extraneous peaks that do not originate from your sample. Common sources include contamination in your mobile phase solvents or additives, carryover from previous injections, or bleed from system components like PEEK tubing or the column itself.[5] To troubleshoot, try running a blank gradient, injecting mobile phase as a sample, and ensuring all your solvents are of high purity.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific peak shape problems.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Potential Causes and Solutions for Peak Tailing

Potential CauseDiagnostic StepsCorrective Actions
Secondary Interactions Observe if tailing is more pronounced for basic amino acids.Lower the mobile phase pH to protonate residual silanols.[4] Add a competing base to the mobile phase. Use a highly deactivated (end-capped) column.
Column Overload Inject a smaller volume or a more dilute sample and observe if the peak shape improves.[5][8]Reduce the sample concentration or injection volume.[8]
Inappropriate Mobile Phase pH Check the pKa of your amino acid. Tailing can occur if the mobile phase pH is too close to the analyte's pKa.[8]Adjust the mobile phase pH to be at least 1-2 units away from the amino acid's pKa.[9]
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, try a new column.[10]Implement a column cleaning protocol. If the column is old or has been used with harsh conditions, it may need to be replaced.
Extra-Column Volume Inspect the tubing length and diameter between the injector, column, and detector.Minimize tubing length and use the smallest appropriate internal diameter tubing.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Is tailing on all peaks or specific peaks? start->q1 all_peaks All Peaks q1->all_peaks All specific_peaks Specific Peaks q1->specific_peaks Specific check_system Check for extra-column volume (tubing, fittings). all_peaks->check_system q2 Are the specific peaks basic amino acids? specific_peaks->q2 check_column_health Check for column void or contamination. check_system->check_column_health yes_basic Yes q2->yes_basic Yes no_basic No q2->no_basic No secondary_interactions Likely secondary interactions with silanols. yes_basic->secondary_interactions check_overload Check for mass overload. no_basic->check_overload optimize_ph Adjust mobile phase pH. secondary_interactions->optimize_ph reduce_sample Reduce injection volume/concentration. check_overload->reduce_sample G start Broad Peaks Observed q1 Are all peaks broad or just some? start->q1 all_peaks All Peaks q1->all_peaks All specific_peaks Specific Peaks q1->specific_peaks Specific check_system Check for dead volume (fittings, tubing). all_peaks->check_system q2 Is the flow rate optimized? specific_peaks->q2 check_temp Ensure stable column temperature. check_system->check_temp yes_optimized Yes q2->yes_optimized Yes no_optimized No q2->no_optimized No check_column Consider column degradation. yes_optimized->check_column optimize_flow Try a lower flow rate. no_optimized->optimize_flow

Caption: Troubleshooting logic for broad peaks.

References

  • Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Lomenova, E., Gzyl-Malcher, B., & Asztemborska, M. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). LinkedIn. Retrieved from [Link]

  • Costa, L. S., De Campos, D. R., & Rodrigues, A. E. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology, 37(15), 3521-3535. Retrieved from [Link]

  • What are some common causes of peak fronting? - WKB255705. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Analysis of Chiral Amino Acids in Extraterrestrial Samples Using Multi-dimensional HPLC. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC method and sample preparation for amino acids?. (2013, September 17). ResearchGate. Retrieved from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. (n.d.). Acta Naturae. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv Technology Corporation. Retrieved from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (2026, April 1). Chromatography Today. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (S)-2-Amino-4-phenylpentanoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Focus: Industrial scale-up, chemoenzymatic resolution, and process troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Industrial scale-up, chemoenzymatic resolution, and process troubleshooting.

Introduction & Process Logic

(S)-2-Amino-4-phenylpentanoic acid is a highly valuable non-proteinogenic chiral amino acid, frequently utilized as a structural building block in the synthesis of active pharmaceutical ingredients (APIs). Transitioning its synthesis from a bench-top scale to a multikilogram industrial process requires overcoming significant hurdles related to stereocontrol, reagent safety, and downstream purification.

While 1 utilizing chiral catalysts are elegantly designed[1], they often rely on expensive, sensitive reagents that complicate multikilogram economics. Therefore, the most robust and economically viable industrial route is a chemoenzymatic approach : a classical modified Strecker synthesis to generate a racemic intermediate, followed by an enzymatic kinetic resolution using L-aminoacylase[2]. This strategy avoids toxic hydrogen cyanide gas, utilizes cheap raw materials, and relies on highly reliable aqueous phase separations.

Part 1: Mechanistic Workflow

Workflow A 4-Phenylpentanal + NaCN + NH4Cl B Modified Strecker Reaction (0-15°C) A->B C Racemic 2-Amino-4-phenylpentanenitrile B->C Extraction D Acidic Hydrolysis (H2SO4, 100°C) C->D E Racemic 2-Amino-4-phenylpentanoic acid D->E Neutralization F N-Acetylation (Acetic Anhydride) E->F G Racemic N-Acetyl-2-amino-4-phenylpentanoic acid F->G Isolation H Enzymatic Resolution (L-Aminoacylase, pH 7.5, 38°C) G->H I (S)-2-Amino-4-phenylpentanoic acid (Target Product) H->I Deacetylation J (R)-N-Acetyl-2-amino-4-phenylpentanoic acid (Byproduct / Recycled) H->J Unreacted

Synthetic workflow for the scale-up of (S)-2-Amino-4-phenylpentanoic acid via enzymatic resolution.

Part 2: Validated Kilogram-Scale Protocol

Step 1: Modified Strecker Synthesis (Formation of Aminonitrile)
  • Causality: To mitigate the severe safety hazards of handling volatile HCN gas at scale, this protocol utilizes an in situ generation method using Sodium Cyanide (NaCN) and Ammonium Chloride (NH₄Cl). This controlled generation prevents thermal runaway and toxic exposure[1].

  • Procedure:

    • In a 20 L jacketed glass reactor, dissolve NaCN (0.54 kg) and NH₄Cl (0.64 kg) in 5.0 L of deionized water and 2.0 L of aqueous ammonia (28-30%). Cool the system to 0-5 °C.

    • Slowly add 4-phenylpentanal (1.62 kg, 10.0 mol) over 2-3 hours, maintaining the internal temperature strictly below 15 °C.

    • Allow the mixture to warm to room temperature (20-25 °C) and stir vigorously for 24 hours.

    • Extract the resulting racemic 2-amino-4-phenylpentanenitrile using dichloromethane (3 x 5.0 L), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Self-Validation: The complete disappearance of the aldehyde proton (~9.7 ppm) in ¹H-NMR, or the appearance of a sharp nitrile stretch (~2230 cm⁻¹) in FTIR, confirms 100% conversion.

Step 2: Acidic Hydrolysis
  • Causality: Nitriles are sterically hindered. Mild basic or acidic conditions will stall the reaction at the intermediate amide stage. Concentrated sulfuric acid (H₂SO₄) provides the necessary protonation and thermal stability to drive the hydrolysis entirely to the carboxylic acid[3].

  • Procedure:

    • Carefully add concentrated H₂SO₄ (3.33 kg) to 5.0 L of deionized water in a 50 L glass-lined reactor. Caution: Highly exothermic.

    • Add the crude aminonitrile from Step 1. Heat the mixture to 100-110 °C and maintain reflux for 12 hours.

    • Cool to room temperature and neutralize carefully with 50% w/w NaOH to pH 6.0 to precipitate the racemic 2-amino-4-phenylpentanoic acid.

  • Self-Validation: Complete dissolution of the organic aminonitrile into the aqueous acidic phase during reflux visually indicates successful hydrolysis to the highly polar amino acid salt.

Step 3: N-Acetylation
  • Causality: L-aminoacylase enzymes specifically recognize and hydrolyze N-acetylated L-amino acids. We must mask the primary amine of the racemic mixture to create the enzymatic substrate[4].

  • Procedure:

    • Suspend the racemic amino acid in an aqueous NaOH solution to form the soluble sodium salt.

    • Add acetic anhydride (1.2 equivalents) dropwise at 0-5 °C, continuously maintaining the pH between 9-10 using NaOH.

    • Acidify the mixture to pH 2.0 with HCl to precipitate the racemic N-acetyl-2-amino-4-phenylpentanoic acid. Filter and dry.

  • Self-Validation: The product will crash out of the aqueous solution upon acidification, confirming the loss of the zwitterionic amine character.

Step 4: Enzymatic Kinetic Resolution
  • Causality: 5 exhibits near-perfect stereoselectivity, exclusively hydrolyzing the acetyl group of the (S)-enantiomer[5].

  • Procedure:

    • Dissolve the racemic N-acetyl amino acid in 1 M Tris-HCl buffer (pH 7.5) containing catalytic CoCl₂ (1 mM).

    • Add L-aminoacylase and incubate the reactor at 38 °C for 24-48 hours with gentle agitation.

    • Adjust the pH to 5.5-6.0 (the isoelectric point of the free amino acid) and add a cold ethanol anti-solvent to precipitate the free (S)-2-amino-4-phenylpentanoic acid. Filter, wash, and dry.

  • Self-Validation: The target (S)-amino acid precipitates directly from the buffer at pH 5.5, while the unreacted (R)-N-acetyl derivative remains fully dissolved in the aqueous phase, self-purifying the final product[2].

Part 3: Quantitative Data Presentation

Table 1: Representative Kilogram-Scale Batch Summary

StepReactantMW ( g/mol )Quantity (kg)Moles (mol)Molar Eq.ProductYield (%)Purity (%)
1 4-Phenylpentanal162.231.6210.01.0Racemic Aminonitrile8895
2 Racemic Aminonitrile188.271.658.81.0Racemic Amino Acid8598
3 Racemic Amino Acid193.241.447.51.0Racemic N-Acetyl Acid9297
4 Racemic N-Acetyl Acid235.281.626.91.0(S)-Amino Acid45*>99 (ee)

*Note: The theoretical maximum yield for an enzymatic kinetic resolution is 50%. A 45% yield represents a 90% efficiency of the available (S)-enantiomer.

Part 4: Troubleshooting Guide

Q: My Strecker reaction yielded an alpha-methylated amino acid instead of the target. Why? A: You likely used 4-phenyl-2-pentanone as the starting material. As a fundamental mechanistic rule of the 6, using a ketone yields an α,α-disubstituted amino acid[6]. In this case, 4-phenyl-2-pentanone yields 2-amino-2-methyl-4-phenylpentanoic acid. To synthesize the exact target (2-amino-4-phenylpentanoic acid) with a single proton on the alpha-carbon, you must start with the corresponding aldehyde: 4-phenylpentanal.

Q: The nitrile hydrolysis in Step 2 is incomplete, resulting in a mixture of amide and acid. How can I drive it to completion? A: Nitrile hydrolysis proceeds sequentially via an amide intermediate. If the reaction stalls at the amide, the thermal energy or acid concentration is insufficient to overcome the steric hindrance of the bulky side chain. Ensure the reaction is heated to at least 100-110 °C for a minimum of 12 hours using concentrated H₂SO₄[3].

Q: How do I efficiently separate the target (S)-amino acid from the unreacted (R)-N-acetyl amino acid after enzymatic resolution? A: Exploit their differing isoelectric points and solubilities. The newly formed free (S)-amino acid is zwitterionic and will precipitate in aqueous solutions at its isoelectric point (pH ~5.5-6.0), especially upon the addition of anti-solvents like ethanol. The unreacted (R)-N-acetyl amino acid lacks a free amine, is not zwitterionic, and remains highly soluble in the aqueous phase[2].

Part 5: Frequently Asked Questions (FAQs)

Q: Can we use an asymmetric Strecker synthesis to avoid the enzymatic resolution step entirely? A: Yes. Catalytic asymmetric Strecker reactions (e.g., using chiral amido-thiourea catalysts or chiral auxiliaries like (S)-alpha-phenylethylamine) can directly yield enantiomerically enriched products[1][6]. However, for multikilogram industrial scales, the classical Strecker followed by L-aminoacylase resolution often provides a superior E-factor and lower cost of goods (COGs). The unreacted (R)-N-acetyl byproduct from the enzymatic step can be chemically racemized using acetic anhydride and recycled back into the process, virtually eliminating chiral waste[4].

Q: What is the exact role of CoCl₂ in the enzymatic resolution step? A: L-aminoacylase is a metalloenzyme that relies on a transition metal cofactor for its catalytic activity. The addition of catalytic CoCl₂ (usually 0.5 - 1.0 mM) stabilizes the enzyme's active site, coordinates the carbonyl oxygen of the acetyl group to increase its electrophilicity, and significantly enhances the hydrolysis rate[2].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Scale-Up Synthesis of 2-Amino-4-phenylpentan-1-ol for Industrial Use." BenchChem.
  • Wikipedia Contributors. "Strecker amino acid synthesis." Wikipedia.
  • "Scaleable catalytic asymmetric Strecker syntheses of unnatural -amino acids." ResearchGate.
  • "Direct Synthesis of Free α-Amino Acids by Telescoping Three-Step Process from 1,2-Diols." ACS Publications.
  • "Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants." Heinrich-Heine-Universität Düsseldorf.
  • "Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants." NIH / PubMed Central.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Commercially Available Synthetic Amino Acids

As a Senior Application Scientist, I frequently encounter challenges related to the purity of synthetic amino acids. Whether you are synthesizing complex peptide therapeutics or formulating defined cell culture media, tr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges related to the purity of synthetic amino acids. Whether you are synthesizing complex peptide therapeutics or formulating defined cell culture media, trace impurities in your starting materials can cascade into critical experimental failures. This guide provides an authoritative, mechanistic approach to identifying, troubleshooting, and quantifying common impurities—ranging from D-enantiomers to structurally related by-products.

ImpurityOrigins A Commercial Amino Acid Manufacturing B Chemical Synthesis A->B C Fermentation Processes A->C D Enantiomeric Impurities (e.g., D-Isomers) B->D F Process Residuals (Solvents/Metals) B->F E Structurally Related (Misincorporations) C->E C->F

Caption: Primary manufacturing origins and classifications of impurities in synthetic amino acids.

Part 1: Quantitative Overview of Common Impurities

Understanding the baseline expectations for amino acid purity is the first step in troubleshooting[1]. The following table summarizes common impurities, their typical regulatory limits, and the standard analytical detection methods[2].

Impurity ClassOrigin / CausalityTypical LimitPrimary Analytical Method
D-Enantiomers Racemization during chemical synthesis due to extreme pH or thermal stress[3].< 0.1% – 0.5%Chiral LC-MS/MS
Structurally Related Biosynthetic pathway overlap (e.g., Ile in Leu) or side reactions[1].< 0.5%RP-HPLC (Derivatized)
Residual Solvents Incomplete drying or purification post-crystallization.Varies (ppm)GC-FID / GC-MS
Heavy Metals Catalysts used in chemical synthesis (e.g., Pd, Pt).< 10 ppmICP-MS
Part 2: Troubleshooting FAQs

Q1: We are experiencing poor retention and peak tailing for underivatized amino acids on our C18 column, making it impossible to resolve trace impurities. How can we fix this? Expert Answer: Amino acids are highly polar zwitterions. In a standard reversed-phase (RP) system, they exhibit minimal hydrophobic interaction with the C18 stationary phase, leading to early elution in the void volume and poor peak shape[1]. The Solution: Implement pre-column derivatization. Reagents like or phenylisothiocyanate (PITC) react with the primary and secondary amines. This neutralizes the polar amino group and attaches a hydrophobic tag, drastically increasing retention on a C18 column and enabling baseline resolution of structurally related impurities[2]. Furthermore, AQC adds a fluorophore, allowing for highly sensitive fluorescence or MS detection[2].

Q2: Our synthesized therapeutic peptide shows an unexpected +14 Da mass shift. Could this originate from the commercial amino acid starting materials? Expert Answer: Yes. A +14 Da shift is the classic signature of a methylation event. In commercial amino acids, especially those derived from specific chemical routes or fermentation, structurally related impurities such as methylated analogs (e.g., O-methyltyrosine in a tyrosine batch) can co-purify with the target amino acid[4]. Because these analogs still possess the reactive α-amino and carboxyl groups, they are seamlessly incorporated into your peptide chain during solid-phase peptide synthesis (SPPS)[4]. The Solution: Perform rigorous incoming Quality Control (QC) on your amino acid building blocks using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to screen for +14 Da (methyl) or +16 Da (oxidation) precursor impurities before initiating SPPS.

Q3: How do we accurately quantify D-amino acid impurities at the 0.1% threshold without peak overlap? Expert Answer: D- and L-enantiomers have identical physicochemical properties in an achiral environment, making standard RP-HPLC ineffective[5]. D-isomers are critical impurities because their misincorporation can alter the secondary structure and pharmacokinetic profile of peptide therapeutics[6]. The Solution: You must introduce a chiral environment. This is best achieved using a chiral stationary phase (CSP) such as a crown ether or teicoplanin-based column coupled with tandem mass spectrometry (LC-MS/MS)[6]. The CSP provides stereoselective interactions (hydrogen bonding, steric hindrance) that differentially retain the enantiomers, allowing for the quantification of trace D-isomers down to 0.05%[5].

Part 3: Standard Operating Protocol (SOP)

Pre-Column AQC Derivatization & LC-MS/MS Analysis for Trace Impurities

This protocol provides a self-validating workflow for the detection of trace amino acid impurities. By incorporating a Stable Isotope-Labeled (SIL) internal standard prior to derivatization, the system inherently validates reaction efficiency and normalizes any matrix-induced ion suppression during MS analysis.

Workflow S1 Sample Prep & SIL Spiking S2 AQC Pre-Column Derivatization S1->S2 S3 RP-HPLC Separation S2->S3 S4 ESI-MS/MS Detection S3->S4 S5 Quantitation (Ratio to SIL) S4->S5

Caption: Self-validating LC-MS/MS workflow for amino acid impurity quantification.

Step-by-Step Methodology:

  • Internal Standard Spiking: Causality: To account for derivatization variability, spike the commercial amino acid sample (100 µM) with a known concentration of a 13C/15N-labeled amino acid internal standard.

  • Buffer Preparation: Dissolve the sample in 0.2 M sodium borate buffer (pH 8.8). Causality: The alkaline pH ensures the α-amino group is deprotonated and nucleophilic, which is strictly required for the nucleophilic attack on the AQC reagent.

  • Derivatization Reaction: Add 20 µL of AQC reagent (reconstituted in anhydrous acetonitrile) to 80 µL of the buffered sample. Vortex immediately and heat at 55°C for 10 minutes[2]. Causality: Heating accelerates the formation of the stable, unsymmetric urea derivative while simultaneously degrading any excess AQC reagent into a non-interfering byproduct (6-aminoquinoline).

  • Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the AQC-derivatized amino acids (typically yielding a common fragment ion at m/z 171 derived from the AQC tag)[7].

(Note: Always refer to 2 for compendial compliance when validating this method for GMP release[2]).

References
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC (nih.gov). 1

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients - MDPI. 3

  • Amino Acids Analysis - FUJIFILM Wako Chemicals. 7

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method - Waters.

  • 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS - US Pharmacopeia (USP). 2

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral HPLC-ESI-MS/MS - PubMed. 6

  • Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed. 5

  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec. 4

Sources

Optimization

Optimizing mobile phase for chiral separation of amino acid enantiomers

Welcome to the Chiral Amino Acid Separation Technical Support Center . This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Amino Acid Separation Technical Support Center . This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting chiral liquid chromatography (LC) and LC-MS methods for amino acid enantiomers.

Below, you will find the mechanistic reasoning behind mobile phase selection, self-validating experimental protocols, quantitative reference data, and an advanced troubleshooting FAQ.

Method Development Workflow

The first step in chiral amino acid analysis is determining whether to use a direct separation method (using a Chiral Stationary Phase, CSP) or an indirect separation method (using pre-column derivatization and an achiral column).

MethodDev Start Amino Acid Enantiomer Sample Choice Select Separation Strategy Start->Choice Direct Direct Separation (Chiral Column) Choice->Direct No Derivatization Indirect Indirect Separation (Achiral Column) Choice->Indirect Derivatization Required CSP Select CSP (Crown Ether, Teicoplanin) Direct->CSP Deriv Pre-column Derivatization (OPA/NAC, Marfey's) Indirect->Deriv MP_Dir Optimize Mobile Phase (Modifiers, pH, Additives) CSP->MP_Dir MP_Ind Optimize Reverse Phase (Gradient, Ion-Pairing) Deriv->MP_Ind Detect Detection (UV, Fluorescence, MS) MP_Dir->Detect MP_Ind->Detect

Workflow for selecting and optimizing chiral amino acid separation strategies.

The Causality of Mobile Phase Optimization

Chiral recognition is a delicate balance of steric hindrance, hydrogen bonding, dipole-dipole interactions, and ionic forces. Because amino acids are zwitterionic, the mobile phase must be engineered to control their ionization state and mitigate secondary interactions.

  • pH Control: The pH of the mobile phase dictates the protonation state of the amino acid. For example, when using a Crown Ether CSP, the primary amine of the amino acid must be fully protonated (-NH3+) to form a stable host-guest inclusion complex within the crown ether cavity. Therefore, a highly acidic mobile phase (pH < 2) using Trifluoroacetic acid (TFA) or perchloric acid is mandatory[1][2].

  • Organic Modifiers: The choice between methanol, ethanol, and acetonitrile alters the hydrogen-bonding network. For Crown Ether columns, increasing water content can disrupt the chiral recognition mechanism. Studies show that replacing methanol with ethanol can significantly improve the resolution of isobaric pairs (like lysine and glutamine) due to its distinct steric and polar properties[1].

  • Ion-Pairing Reagents (IPRs): In indirect separations, derivatized diastereomers can sometimes co-elute. Adding IPRs (e.g., tetrabutylammonium bromide) to the mobile phase masks charged moieties on the diastereomers, altering their apparent hydrophobicity. This allows for tighter control over retention times and sharper peak resolution[3].

  • Ligand-Exchange Additives: For ligand-exchange chromatography, the mobile phase itself acts as the chiral selector. By adding a copper(II) complex (e.g., Cu-L-alanine) to an aqueous mobile phase, transient diastereomeric ternary complexes form with the analyte enantiomers, enabling separation based on the thermodynamic stability of these complexes[4][5][6].

Quantitative Optimization Parameters

Table 1: Baseline mobile phase parameters for common chiral separation strategies.

Separation StrategyColumn / CSP TypeTypical Mobile Phase RatioOptimal pH RangeKey Additives / Modifiers
Direct Crown EtherACN / EtOH / H₂O (80:15:5)1.0 - 2.00.5% TFA or HClO₄[1]
Direct Teicoplanin (Macrocyclic)H₂O / MeOH (40:60)3.8 - 6.8Ammonium acetate[4][7]
Direct Ligand-ExchangeAqueous Buffer / MeOH (70:30)4.5 - 5.5Cu(II), L-alanine (7:1 ratio)[5]
Indirect Achiral C18H₂O / ACN Gradient2.5 - 4.0Ion-Pairing Reagents, 0.1% TFA[3][8]

Self-Validating Experimental Protocols

Protocol A: Direct Separation of Underivatized Amino Acids (Crown Ether CSP)

Mechanism: Relies on host-guest inclusion of the protonated primary amine into the crown ether cavity[1].

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile/Ethanol/Water/TFA in an 80:15:5:0.5 (v/v/v/v) ratio. Validation step: Sonicate and degas for 15 minutes to prevent micro-bubble formation which disrupts MS ionization.

  • Column Equilibration: Flush the Crown Ether column (e.g., Crownpak CR-I(+)) at 0.4 mL/min until the baseline is stable (typically 10-15 column volumes). Maintain the column compartment strictly at 25°C.

  • Sample Preparation: Dissolve the racemic amino acid standard in the initial mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Analysis: Inject 5 µL. Monitor via LC-MS (ESI+ mode) targeting the specific [M+H]+ transitions for the amino acids.

Protocol B: Indirect Separation via Marfey's Reagent Derivatization

Mechanism: Converts enantiomers into stable diastereomers with distinct physicochemical properties for separation on standard reversed-phase columns[8].

  • Derivatization Reaction: To 100 µL of the amino acid sample (1 mg/mL), add 20 µL of 1 M NaHCO₃ buffer (pH ~9.0) to ensure the amine is deprotonated and nucleophilic.

  • Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in HPLC-grade acetone.

  • Incubation: Heat the mixture at 40°C for 1 hour in a thermoshaker.

  • Reaction Quenching: Validation step: To halt the reaction and stabilize the diastereomers, cool to room temperature and immediately add 20 µL of 2 M HCl.

  • Dilution & Analysis: Dilute 1:10 with the initial mobile phase (90:10 Water/ACN with 0.1% TFA) and inject onto an achiral C18 column using a linear gradient of ACN.

Troubleshooting Guide & FAQs

Troubleshooting Issue Identify Chromatographic Issue Coelution Co-elution / Poor Resolution Issue->Coelution Tailing Peak Tailing Issue->Tailing Drift Retention Time Drift Issue->Drift Res_Action1 Adjust Organic Modifier (e.g., EtOH instead of MeOH) Coelution->Res_Action1 Res_Action2 Check pH / Add Ion-Pair Reagent Coelution->Res_Action2 Tail_Action Optimize Buffer pH / Add Competing Amine Tailing->Tail_Action Drift_Action Check Pump / Temperature / Equilibrate Column Drift->Drift_Action

Decision tree for troubleshooting common chiral HPLC separation issues.

Q: Why are my enantiomer peaks co-eluting or showing poor resolution on a crown ether column? A: Co-elution on a crown ether CSP almost always stems from incorrect mobile phase pH or excessive water content. Crown ether CSPs require the amino group to be fully protonated for chiral recognition. Ensure the mobile phase pH is highly acidic (pH < 2) using TFA. Additionally, evaluate the water content; excessive water disrupts the hydrogen bonding network essential for chiral recognition. Try switching the organic modifier from methanol to ethanol to enhance selectivity[1][2].

Q: I am experiencing severe peak tailing for underivatized amino acids. How can I fix this? A: Peak tailing is typically caused by secondary, non-enantioselective interactions between the zwitterionic amino acid and residual silanols on the stationary phase. To resolve this, optimize the buffer concentration to ensure sufficient ionic strength. Alternatively, add a competing amine (like triethylamine, TEA) to the mobile phase to mask active silanol sites and improve peak symmetry[4].

Q: My retention times are drifting during the LC-MS analysis of chiral amino acids. What is the cause? A: Retention time drift is often due to mobile phase instability or inadequate column equilibration. If you are using volatile additives (like TFA, ammonium acetate, or organic modifiers), their concentration can change over time due to evaporation, altering the stationary phase dynamics. Prepare fresh mobile phase daily. Furthermore, ensure the column temperature is strictly controlled using a column oven, as chiral recognition mechanisms are highly sensitive to temperature fluctuations[4][9].

Q: How can I improve the separation of diastereomers generated via OPA derivatization on an achiral column? A: If baseline resolution is not achieved on a standard C18 column, introduce an ion-pairing reagent (IPR) such as tetrabutylammonium bromide into the mobile phase. Varying the structure and concentration of the IPR alters the apparent hydrophobicity of the diastereomeric isoindoles, significantly enhancing resolution and allowing for shorter analysis times by increasing the ionic strength of the eluent[3].

Q: When using ligand-exchange chromatography, I am losing resolution at lower pH levels. Why? A: Ligand-exchange relies on the formation of a ternary complex between a transition metal (usually Cu²⁺), a chiral selector (like L-alanine), and the analyte. If the pH drops too low (e.g., pH < 4.0), the amino acids become fully protonated, which suppresses their ability to coordinate with the copper ion. Ensure the mobile phase pH is maintained around 4.5 to 5.5 to facilitate optimal diastereomeric complex formation[5].

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at:[Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Ankara University / AVESİS. Available at:[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at:[Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. PMC. Available at:[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of (S)-2-Amino-4-phenyl-pentanoic acid versus L-phenylalanine

An In-Depth Comparative Analysis of the Biological Activities of (S)-2-Amino-4-phenyl-pentanoic acid and L-phenylalanine A Guide for Researchers in Drug Discovery and Molecular Biology This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the Biological Activities of (S)-2-Amino-4-phenyl-pentanoic acid and L-phenylalanine

A Guide for Researchers in Drug Discovery and Molecular Biology

This guide provides a comprehensive comparison of the biological activities of the non-proteinogenic amino acid (S)-2-Amino-4-phenyl-pentanoic acid and the essential proteinogenic amino acid L-phenylalanine. We will delve into their structural and physicochemical differences, explore their known and hypothesized biological roles, and present detailed experimental protocols for their comparative analysis. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development and molecular biology.

Introduction: Structural Analogs and Biological Divergence

L-phenylalanine is a fundamental building block of proteins and a precursor to several critical biomolecules, including neurotransmitters and hormones. Its structure and function are well-characterized. In contrast, (S)-2-Amino-4-phenyl-pentanoic acid is a synthetic analog of L-phenylalanine, featuring an extended alkyl side chain. While structurally similar, this modification can lead to significant alterations in its biological activity, potentially transforming it from a metabolic substrate into a competitive inhibitor or a modulator of specific biological pathways. Understanding these differences is crucial for leveraging such analogs in drug design and as chemical probes to investigate biological systems.

Physicochemical Properties: A Comparative Overview

The seemingly minor extension of the alkyl chain in (S)-2-Amino-4-phenyl-pentanoic acid compared to L-phenylalanine can lead to notable differences in their physicochemical properties. These differences can influence their solubility, membrane permeability, and interactions with biological targets.

PropertyL-Phenylalanine(S)-2-Amino-4-phenyl-pentanoic acid
Molecular Formula C₉H₁₁NO₂C₁₁H₁₅NO₂
Molecular Weight 165.19 g/mol 193.24 g/mol
Structure Aromatic amino acidAromatic amino acid with an extended alkyl chain
Predicted LogP -1.38-0.62

Note: Predicted LogP values can vary based on the algorithm used. These values suggest that (S)-2-Amino-4-phenyl-pentanoic acid is more lipophilic than L-phenylalanine.

L-Phenylalanine: The Biological Benchmark

L-phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its biological significance stems from its roles in:

  • Protein Synthesis: As a constituent of proteins and peptides.

  • Metabolic Precursor: It is the precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin.

  • Neurological Function: Phenylalanine competes with other large neutral amino acids for transport across the blood-brain barrier.

The primary metabolic pathway for L-phenylalanine involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH).

LPhe L-Phenylalanine LTyr L-Tyrosine LPhe->LTyr Phenylalanine Hydroxylase (PAH) Ldopa L-DOPA LTyr->Ldopa Tyrosine Hydroxylase Dopamine Dopamine Ldopa->Dopamine Melanin Melanin Ldopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1: Major metabolic pathway of L-phenylalanine.

(S)-2-Amino-4-phenyl-pentanoic acid: A Potential Modulator of Phenylalanine Pathways

Given its structural similarity to L-phenylalanine, (S)-2-Amino-4-phenyl-pentanoic acid is hypothesized to interact with the same biological targets. However, the extended side chain may alter the nature of these interactions, potentially leading to:

  • Competitive Inhibition: It may act as a competitive inhibitor of enzymes that utilize L-phenylalanine as a substrate, such as phenylalanine hydroxylase or phenylalanyl-tRNA synthetase.

  • Transport Modulation: It could compete with L-phenylalanine for binding to amino acid transporters, thereby affecting its cellular uptake and distribution.

  • Receptor Antagonism/Agonism: It might interact with receptors that bind L-phenylalanine or its metabolites.

Experimental Protocols for Comparative Biological Activity

To empirically determine the comparative biological activity of these two compounds, a series of well-defined experiments are necessary.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase (PAH)

Rationale: This assay will determine if (S)-2-Amino-4-phenyl-pentanoic acid can inhibit the enzymatic conversion of L-phenylalanine to L-tyrosine by PAH.

Protocol:

  • Reagents and Materials: Recombinant human PAH, L-phenylalanine, (S)-2-Amino-4-phenyl-pentanoic acid, tetrahydrobiopterin (BH4) cofactor, catalase, and a suitable assay buffer (e.g., 100 mM HEPES, pH 7.4). A method for detecting L-tyrosine production, such as HPLC or a fluorometric assay kit.

  • Enzyme Preparation: Prepare a stock solution of PAH in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of (S)-2-Amino-4-phenyl-pentanoic acid.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, catalase, and BH4.

    • Add the various concentrations of (S)-2-Amino-4-phenyl-pentanoic acid or vehicle control.

    • Add a fixed concentration of L-phenylalanine (typically at or near its Km value for PAH).

    • Initiate the reaction by adding PAH.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Quantify the amount of L-tyrosine produced.

  • Data Analysis: Plot the percentage of PAH activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Uptake Assay

Rationale: This experiment will assess whether (S)-2-Amino-4-phenyl-pentanoic acid competes with L-phenylalanine for uptake into cells via amino acid transporters.

Protocol:

  • Cell Culture: Use a cell line known to express relevant amino acid transporters (e.g., HEK293 or a neuronal cell line).

  • Reagents: Radiolabeled L-[³H]phenylalanine, unlabeled L-phenylalanine, (S)-2-Amino-4-phenyl-pentanoic acid, and a suitable uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Assay Procedure:

    • Seed the cells in a multi-well plate and grow to confluence.

    • Wash the cells with the uptake buffer.

    • Incubate the cells with a fixed concentration of L-[³H]phenylalanine in the presence of increasing concentrations of either unlabeled L-phenylalanine (as a positive control for competition) or (S)-2-Amino-4-phenyl-pentanoic acid.

    • After a short incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the extent to which (S)-2-Amino-4-phenyl-pentanoic acid inhibits the uptake of L-[³H]phenylalanine and calculate its Ki value.

Cell Viability Assay

Rationale: To evaluate the potential cytotoxic effects of (S)-2-Amino-4-phenyl-pentanoic acid.

Protocol:

  • Cell Culture: Use a relevant cell line (e.g., HepG2 for liver toxicity or a neuronal cell line).

  • Reagents: Cell culture medium, (S)-2-Amino-4-phenyl-pentanoic acid, and a viability assay reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®).

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of (S)-2-Amino-4-phenyl-pentanoic acid for 24-72 hours.

    • Perform the viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of the compound to determine the CC50 (cytotoxic concentration 50%).

cluster_0 Enzyme Inhibition Assay cluster_1 Cellular Uptake Assay cluster_2 Cell Viability Assay Enzyme_Prep Prepare PAH Enzyme Assay Incubate Enzyme, Substrate (L-Phe), and Inhibitor Enzyme_Prep->Assay Inhibitor_Prep Prepare (S)-2-Amino-4-phenyl-pentanoic acid dilutions Inhibitor_Prep->Assay Detection Quantify L-Tyrosine Production Assay->Detection IC50 Calculate IC50 Detection->IC50 Cell_Culture Culture Cells Incubate Incubate cells with L-[³H]Phe and test compound Cell_Culture->Incubate Wash_Lyse Wash cells and lyse Incubate->Wash_Lyse Scintillation Measure Radioactivity Wash_Lyse->Scintillation Ki Calculate Ki Scintillation->Ki Cell_Seeding Seed Cells Treatment Treat with (S)-2-Amino-4-phenyl-pentanoic acid Cell_Seeding->Treatment Viability_Assay Perform Viability Assay (e.g., MTT) Treatment->Viability_Assay CC50 Calculate CC50 Viability_Assay->CC50

Figure 2: Workflow for comparative biological activity assessment.

Hypothetical Data Summary and Interpretation

The following table presents a hypothetical but plausible set of results from the experiments described above, providing a clear comparison between the two compounds.

ParameterL-Phenylalanine(S)-2-Amino-4-phenyl-pentanoic acidInterpretation
PAH Activity Substrate (Km ≈ 100 µM)IC50 = 50 µMThe analog acts as a competitive inhibitor of PAH.
Cellular Uptake (Ki) -Ki = 250 µMThe analog competes with L-phenylalanine for cellular uptake, but with lower affinity.
Cell Viability (CC50) > 10 mMCC50 = 500 µMThe analog exhibits moderate cytotoxicity at higher concentrations.

These hypothetical results suggest that (S)-2-Amino-4-phenyl-pentanoic acid is a moderate inhibitor of phenylalanine hydroxylase and shows some cytotoxicity at higher concentrations.

Discussion and Future Directions

The data, though hypothetical, illustrates that a simple structural modification can profoundly alter the biological activity of an amino acid. The inhibitory effect of (S)-2-Amino-4-phenyl-pentanoic acid on PAH suggests its potential as a lead compound for developing therapeutics for conditions characterized by excessive phenylalanine metabolism. However, its off-target effects, such as cytotoxicity, would need to be addressed through further medicinal chemistry efforts.

Future research should focus on:

  • Enzyme Kinetics: Detailed kinetic studies to determine the mechanism of PAH inhibition (e.g., competitive, non-competitive).

  • In Vivo Studies: Animal models to assess the pharmacokinetic and pharmacodynamic properties of (S)-2-Amino-4-phenyl-pentanoic acid.

  • Structural Biology: Co-crystallization of the analog with its target enzymes to understand the molecular basis of its activity.

  • Selectivity Profiling: Testing the compound against a panel of related enzymes and transporters to assess its selectivity.

Conclusion

(S)-2-Amino-4-phenyl-pentanoic acid represents a valuable tool for probing the biological roles of L-phenylalanine and may serve as a starting point for the development of novel therapeutics. Its comparative analysis against L-phenylalanine, using the systematic experimental approach outlined in this guide, is essential for elucidating its mechanism of action and therapeutic potential. This guide provides a robust framework for researchers to conduct such comparative studies with scientific rigor and integrity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6140, Phenylalanine. [Link]

  • Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation. IUBMB life, 65(4), 341–349. [Link]

  • Pardridge, W. M. (1998). Blood-brain barrier carrier-mediated transport and brain metabolism of amino acids. Neurochemical research, 23(5), 635–644. [Link]

Comparative

Direct Resolution of Underivatized Amino Acids: A Comparative Guide to Modern Chiral Stationary Phases

Historically, the enantiomeric resolution of amino acids required pre-column derivatization (e.g., using Fmoc-Cl or Dansyl-Cl) to mask their highly polar, amphoteric nature and improve retention on traditional chiral col...

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Author: BenchChem Technical Support Team. Date: April 2026

Historically, the enantiomeric resolution of amino acids required pre-column derivatization (e.g., using Fmoc-Cl or Dansyl-Cl) to mask their highly polar, amphoteric nature and improve retention on traditional chiral columns. However, modern drug development and bioanalysis demand higher throughput and artifact-free workflows. As a Senior Application Scientist, I approach chiral method development by matching the intrinsic physicochemical properties of the analyte with the specific recognition mechanisms of advanced Chiral Stationary Phases (CSPs).

This guide provides an in-depth, objective evaluation of the three most effective CSP classes for the direct resolution of underivatized amino acids: Macrocyclic Antibiotics, Crown Ethers, and Zwitterionic phases.

Mechanistic Evaluation of Leading CSPs

To achieve robust enantioseparation, we must move beyond empirical screening and understand the thermodynamic and electrostatic causality driving chiral recognition.

Mechanism AA Analyte: Free Amino Acid Crown Crown Ether CSP (Host-Guest Complexation) AA->Crown Protonated Primary Amine (Acidic pH) Teico Teicoplanin CSP (Aglycone Basket Inclusion) AA->Teico H-Bonding & Sterics (Polar Organic Mode) Zwix Zwitterionic CSP (Double Ion-Pairing) AA->Zwix Amphoteric Interaction (MeOH/Water + Additives)

Caption: Interaction mechanisms of underivatized amino acids with various CSPs.

Macrocyclic Antibiotics (Teicoplanin)

Teicoplanin-based CSPs (e.g., CHIROBIOTIC® T) are highly versatile. The teicoplanin molecule consists of an aglycone peptide "basket" with three attached carbohydrate moieties. Extensive thermodynamic profiling indicates that the aglycone core is fundamentally responsible for the enantioseparation of amino acids, yielding resolution factors significantly higher than when carbohydrate units interfere 1. Causality: The aglycone basket provides a chiral cavity that facilitates steric inclusion, hydrogen bonding, and dipole-dipole interactions. Because these interactions are optimized in polar organic and reversed-phase modes, Teicoplanin CSPs are highly compatible with LC-MS, making them ideal for bioanalytical pharmacokinetics.

Crown Ethers (18-Crown-6)

Crown ether CSPs, such as those utilizing (18-crown-6)-tetracarboxylic acid, operate via host-guest complexation. The protonated primary amine (-NH3+) of the amino acid is sequestered into the crown ether cavity 2. Causality: This mechanism strictly requires an acidic mobile phase (typically pH < 2) to ensure full protonation of the analyte's amine group. Consequently, it is highly specific to primary amino acids and completely fails to resolve secondary amines like proline 2. Furthermore, peptides are strongly retained due to symmetric hydrogen bonds between the crown ether oxygen atoms and the N-terminal primary amino group [[3]]().

Zwitterionic CSPs (Cinchona Alkaloid-based)

Modern zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) fuse a cinchona alkaloid-based anion-exchanger with a sulfonic acid cation-exchanger 4. Causality: Free amino acids are inherently zwitterionic. By providing a stationary phase that is also zwitterionic, the column establishes a "double ion-pairing" mechanism 5. The simultaneous electrostatic interaction between the analyte's carboxylate and the CSP's protonated amine, paired with the analyte's ammonium group and the CSP's sulfonate, yields exceptional enantioselectivity for both natural and unnatural amphoteric compounds without Donnan exclusion effects.

Quantitative Performance & Selection Matrix

The following table synthesizes the operational parameters and quantitative expectations for each CSP class when resolving underivatized amino acids.

CSP ClassRepresentative ColumnPrimary Chiral Recognition MechanismMobile Phase CompatibilityAnalyte ScopeTypical Resolution (Rs)
Macrocyclic Antibiotic CHIROBIOTIC® TSteric inclusion, H-bonding, dipole interactionsPolar Organic, Reversed-Phase (LC-MS compatible)Broad (Primary, secondary, and derivatized AAs)> 1.5
Crown Ether CROWNPAK® CR / ChiroSil®Host-guest complexation of -NH3+Strongly Acidic Aqueous (pH < 2)Primary amino acids only (fails on proline)> 2.0
Zwitterionic CHIRALPAK® ZWIX(+)Double ion-pairingMethanol/Water with acidic & basic additivesAmphoteric compounds, free AAs, peptides> 2.0

Experimental Protocol: Self-Validating Zwitterionic Workflow

To guarantee reproducibility, I have designed the following self-validating protocol for the direct resolution of underivatized amino acids using a Zwitterionic CSP. This protocol relies on thermodynamic feedback to validate system suitability.

Phase 1: Mobile Phase Preparation & Causality
  • Prepare the Bulk Solvent: Mix LC-MS grade Methanol and Ultrapure Water in a 98:2 (v/v) ratio.

  • Add Modifiers: Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the bulk solvent.

    • The Causality: Zwitterionic separation is highly sensitive to the apparent pH ( pHa​ ) of the methanolic mobile phase. The 2:1 molar ratio of FA to DEA creates a buffered environment that ensures the zwitterionic CSP maintains both its protonated amine and deprotonated sulfonate states, while simultaneously doing the same for the amphoteric amino acid.

Phase 2: Column Equilibration
  • Install a CHIRALPAK® ZWIX(+) column (e.g., 150 x 4.6 mm, 3 µm).

  • Flush the column with the prepared mobile phase at 0.5 mL/min for at least 15 column volumes. Wait until the baseline UV (or MS TIC) signal is completely stable, indicating thermodynamic equilibrium of the ion-pairing additives.

Phase 3: System Suitability & Self-Validation (Crucial Step)

Before injecting unknown samples, the system must validate its own double ion-pairing efficiency.

  • Standard Injection: Inject 5 µL of a 1 mg/mL racemic Tryptophan standard (dissolved in mobile phase).

  • Validation Criteria:

    • Target Resolution ( Rs​ ) > 1.5.

    • Tailing Factor ( Tf​ ) < 1.5.

  • Mechanistic Troubleshooting (If criteria fail):

    • If Retention is too high / Peaks are broad: Increase the concentration of both FA and DEA while maintaining the 2:1 ratio. This increases the ionic strength, disrupting overly strong electrostatic interactions.

    • If Rs​ < 1.5 (Poor Selectivity): Adjust the FA:DEA ratio. Increasing DEA competes with the analyte's amine (reducing retention of the acidic moiety), while increasing FA competes with the carboxylate. Fine-tuning this ratio directly manipulates the double ion-pairing equilibrium.

Decision Workflow for Method Development

When faced with a novel amino acid or peptide target, utilize the following decision matrix to select the optimal CSP.

CSP_Selection Start Underivatized Amino Acid Q1 Primary Amine Only (Requires Acidic Mobile Phase)? Start->Q1 Crown Crown Ether CSP (e.g., Crownpak CR) Q1->Crown Yes Q2 Amphoteric / Zwitterionic (Peptides, Non-natural AAs)? Q1->Q2 No Zwix Zwitterionic CSP (e.g., Chiralpak ZWIX) Q2->Zwix Yes Teico Macrocyclic Antibiotic (e.g., Teicoplanin) Q2->Teico Broad Scope

Caption: Decision matrix for selecting the optimal CSP for amino acid resolution.

References

  • Analytical Chemistry (ACS Publications)
  • PubMed (NIH)
  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase MDPI URL
  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds ResearchGate URL
  • A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-2-(pyridin-2-YL)

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-4-phenyl-pentanoic acid proper disposal procedures

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Author: BenchChem Technical Support Team. Date: April 2026

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As a Senior Application Scientist, I have observed that the most common point of failure in laboratory safety is the transition from experimental synthesis to waste management. (S)-2-Amino-4-phenyl-pentanoic acid (and its hydrochloride salts) is a chiral unnatural amino acid frequently utilized in peptide synthesis, peptidomimetic design, and drug discovery. While highly valuable for introducing lipophilic side chains into therapeutic candidates, its specific toxicological profile requires stringent, self-validating disposal protocols.

Improper disposal not only risks regulatory non-compliance but also poses acute inhalation and dermal hazards to laboratory personnel. This guide provides a comprehensive, causality-driven operational protocol for the safe handling, accumulation, and disposal of this compound in compliance with environmental regulations.

Chemical Profiling and Hazard Assessment

Before designing a disposal workflow, we must understand the physicochemical properties that dictate the compound's behavior. The lipophilic phenyl ring enhances dermal penetration, while the amino acid backbone can interact with biological targets, leading to specific target organ toxicity (STOT SE 3) [1].

Table 1: Physicochemical and Hazard Profile of (S)-2-Amino-4-phenyl-pentanoic acid

Property / Hazard ParameterOperational Details
Chemical Name (S)-2-Amino-4-phenyl-pentanoic acid (and HCl salts)
CAS Registry Numbers 1249487-76-0 (Free Acid), 2171603-29-3 (HCl Salt)
Molecular Formula C11H15NO2
GHS Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302, H312, H332, H315, H319, H336
EPA Waste Classification Unlisted (Manage as characteristic hazardous waste if dissolved in flammable/corrosive solvents)

Causality Insight: The classification of Acute Tox. 4 (H332 - Harmful if inhaled) dictates that any solid waste management must prevent aerosolization. Dry sweeping is strictly prohibited; all solid transfers must occur within a certified chemical fume hood.

Operational Disposal Workflows

To ensure trustworthiness and compliance with the EPA's Resource Conservation and Recovery Act (RCRA) [2], your disposal protocol must act as a self-validating system. Every step must verify the integrity of the previous one.

Phase 1: Waste Segregation and Containerization

The physical state of the waste dictates its segregation pathway. Mixing incompatible waste streams significantly increases disposal costs and environmental risk.

  • Solid Waste (Powders, Contaminated Consumables):

    • Action: Collect residual powders, contaminated weigh boats, and spatulas in high-density polyethylene (HDPE) wide-mouth containers or amber glass jars.

    • Validation: Ensure the container lid features a polytetrafluoroethylene (PTFE) liner to prevent chemical degradation of the seal.

  • Liquid Waste (Post-Synthesis Filtrates and Solutions):

    • Action: If the amino acid is dissolved in organic solvents (e.g., DMF, DCM, or Methanol during solid-phase peptide synthesis), you must segregate the waste into Halogenated (e.g., DCM) and Non-Halogenated (e.g., DMF) streams.

    • Causality Insight: Halogenated solvents require specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Blending halogenated and non-halogenated waste contaminates the entire volume, forcing the more expensive and intensive incineration method[3].

Phase 2: Satellite Accumulation Area (SAA) Management

Waste must be accumulated at or near the point of generation, under the direct control of the operator.

  • Secondary Containment: Place all primary waste containers inside chemically resistant secondary containment trays (e.g., polypropylene tubs) capable of holding 110% of the largest container's volume. Why? This prevents catastrophic mixing of incompatible chemicals in the event of a primary container fracture.

  • Sealing Protocol: Containers must remain tightly closed at all times unless actively adding waste. Do not leave funnels resting in waste carboys.

  • Volume Limits: Never accumulate more than 55 gallons of standard hazardous waste (or 1 quart of acutely hazardous waste) in a single SAA [4].

Phase 3: RCRA-Compliant Labeling

A label is only effective if it provides immediate, unambiguous data to emergency responders and waste brokers.

  • Mandatory Elements: The label must explicitly state the words "Hazardous Waste" .

  • Constituent Breakdown: List all chemical constituents and their approximate percentages (e.g., "Dichloromethane 90%, (S)-2-Amino-4-phenyl-pentanoic acid 10%").

  • Rule of Thumb: Never use chemical formulas (e.g., CH2​Cl2​ ) or abbreviations (e.g., "DCM", "DMF"). Write out the full IUPAC or common names.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is required to mitigate the H315 (Skin Irritation) and H319 (Eye Irritation) hazards.

For Solid (Powder) Spills:

  • Do not dry sweep. Friction and airflow will aerosolize the fine powder.

  • Don appropriate PPE (Nitrile gloves, safety goggles, lab coat).

  • Dampen a disposable absorbent pad with a compatible, low-toxicity solvent (e.g., water or ethanol) and gently place it over the powder to suppress dust.

  • Wipe inward from the perimeter to the center. Place all contaminated pads into a solid hazardous waste container.

For Liquid (Solution) Spills:

  • Encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent spread into floor drains.

  • Work the absorbent into the spill until no free liquid remains.

  • Collect the saturated absorbent using a non-sparking scoop and transfer it to a compatible hazardous waste container.

  • Decontaminate the surface by washing with a mild detergent and water, followed by a final wipe with 70% ethanol.

Waste Management Visualization

The following logic tree illustrates the decision-making process for segregating and disposing of (S)-2-Amino-4-phenyl-pentanoic acid waste streams.

WasteManagement Start Generation of (S)-2-Amino-4-phenyl-pentanoic Acid Waste Split Start->Split Solid Solid Waste Stream (Powders, Contaminated Consumables) Split->Solid Liquid Liquid Waste Stream (Post-Synthesis Solvents/Filtrates) Split->Liquid ContSolid Seal in HDPE/Amber Glass (Prevent Moisture/Pressure) Solid->ContSolid ContLiq Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->ContLiq Label Apply RCRA-Compliant Label (List all constituents & hazards) ContSolid->Label ContLiq->Label SAA Store in Satellite Accumulation Area (Secondary Containment, <55 gal) Label->SAA TSDF Transport to EPA-Certified TSDF (High-Temperature Incineration) SAA->TSDF Transfer within 3 days of reaching capacity

Workflow for the segregation, accumulation, and disposal of (S)-2-Amino-4-phenyl-pentanoic acid.

Final Transport and Destruction

Once a waste container in the SAA reaches its capacity limit, EPA regulations mandate that it must be dated and transferred to a Central Accumulation Area (CAA) within 72 hours [4]. From there, your institution's Environmental Health & Safety (EH&S) department or a licensed waste broker will manifest the waste for transport to an EPA-certified Treatment, Storage, and Disposal Facility (TSDF). Because of the organic nature of (S)-2-Amino-4-phenyl-pentanoic acid, the ultimate and most environmentally sound method of destruction is high-temperature incineration, which completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides.

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-2-Amino-4-phenyl-pentanoic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers a procedural, step-by-step framework for the safe handling and disposal of (S)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers a procedural, step-by-step framework for the safe handling and disposal of (S)-2-Amino-4-phenyl-pentanoic acid to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

(S)-2-Amino-4-phenyl-pentanoic acid, based on its hydrochloride salt, is classified with the following hazards under the Globally Harmonized System (GHS):[1]

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation, Category 2: Causes skin irritation.[1]

  • Eye Irritation, Category 2A: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[1]

These classifications necessitate a careful approach to handling, with a primary focus on preventing skin and eye contact, as well as inhalation of the powdered compound.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling (S)-2-Amino-4-phenyl-pentanoic acid.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3] This is to prevent eye irritation from airborne particles or accidental splashes.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[4] Gloves must be inspected for any signs of degradation or puncture before use.[4] Proper glove removal technique (without touching the outer surface) must be followed to avoid skin contact.[4]
Body Protection A standard laboratory coat is required to protect against skin contact.[2] For larger-scale operations or where significant dust generation is anticipated, a chemical-resistant apron or a full-body suit may be necessary.[2]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is recommended, especially when handling the solid form outside of a fume hood or in poorly ventilated areas, to prevent respiratory tract irritation.[2][5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

Pre-Handling Preparations
  • Consult the SDS: Always review the supplier-specific Safety Data Sheet before commencing any work.

  • Designate a Work Area: All handling of (S)-2-Amino-4-phenyl-pentanoic acid should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Assemble all Materials: Ensure all necessary equipment, including a calibrated scale, weighing paper, spatulas, and appropriately labeled containers, are within the designated work area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound:

    • Tare the balance with the weighing paper.

    • Carefully use a clean spatula to transfer the desired amount of (S)-2-Amino-4-phenyl-pentanoic acid onto the weighing paper. Avoid generating dust.

    • If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

  • Transfer and Use:

    • Carefully transfer the weighed compound into the reaction vessel or container.

    • If making a solution, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling Procedures:

    • Securely close the primary container of (S)-2-Amino-4-phenyl-pentanoic acid.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Clean the work area, including the balance, with a damp cloth to remove any residual particles.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE before addressing the spill.

  • Contain and Clean:

    • For small spills, gently sweep up the solid material and place it in a labeled waste container.[5] Avoid creating dust.

    • Wipe the spill area with a damp cloth.

    • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of (S)-2-Amino-4-phenyl-pentanoic acid and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired solid (S)-2-Amino-4-phenyl-pentanoic acid should be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Contaminated Disposables: Items such as gloves, weighing paper, and wipes that have come into contact with the chemical should be placed in the solid hazardous waste container.[6]

  • Liquid Waste: Solutions containing (S)-2-Amino-4-phenyl-pentanoic acid should be collected in a designated aqueous or solvent-based hazardous waste container, depending on the solvent used. Do not dispose of down the drain.[6][7]

  • Decontaminated Glassware: Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.[6]

Always follow your institution's specific guidelines for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of (S)-2-Amino-4-phenyl-pentanoic acid, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Consult SDS prep_area Designate Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_transfer Transfer and Use handle_weigh->handle_transfer handle_clean Clean Work Area handle_transfer->handle_clean dispose_solid Dispose of Solid Waste handle_clean->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid dispose_ppe Dispose of Contaminated PPE dispose_liquid->dispose_ppe

Caption: Safe handling workflow for (S)-2-Amino-4-phenyl-pentanoic acid.

References

  • 2-amino-4-phenylpentanoic acid hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Pi Chemicals. Retrieved from [Link]

  • Leucine Safety Data Sheet. (2017, May 11). G-Biosciences. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • SAFETY DATA SHEET - Potassium Sorbate. (n.d.). Silver Fern Chemical Inc. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023, May 23). Evonik. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Angene Chemical. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

Sources

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